3-(4-Isopropoxyphenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXOGLLGCFBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-11-7 | |
| Record name | 3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Isopropoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Isopropoxyphenyl)propanoic acid, with the CAS number 79669-11-7, is a substituted aromatic carboxylic acid. Its structural architecture, featuring a propanoic acid moiety attached to an isopropoxy-substituted benzene ring, places it within the broader class of arylpropanoic acid derivatives. This class is of significant interest in medicinal chemistry and drug discovery due to the well-established therapeutic activities of many of its members, including prominent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, consolidating available technical data on its synthesis, potential biological activities, and analytical characterization. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 79669-11-7 | Internal Database |
| Molecular Formula | C₁₂H₁₆O₃ | Internal Database |
| Molecular Weight | 208.25 g/mol | Internal Database |
| IUPAC Name | 3-(4-prop-2-yloxyphenyl)propanoic acid | Internal Database |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analogs |
Synthesis of this compound
Proposed Synthetic Pathway: Malonic Ester Synthesis
This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Caption: Proposed malonic ester synthesis of the target compound.
Experimental Protocol: Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.
-
After the addition is complete, add 4-isopropoxybenzyl halide (chloride or bromide) to the reaction mixture. The synthesis of 4-isopropoxybenzaldehyde, a precursor to the benzyl halide, can be achieved through the Williamson ether synthesis from 4-hydroxybenzaldehyde and an isopropyl halide.[5]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product, diethyl 2-(4-isopropoxybenzyl)malonate, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(4-isopropoxybenzyl)malonate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups to carboxylates.
-
After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic.
-
Gently heat the acidified solution to induce decarboxylation, which results in the formation of this compound. The evolution of carbon dioxide gas will be observed.
-
Cool the reaction mixture and extract the final product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Potential Biological Activities and Mechanism of Action
Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, based on its structural similarity to other well-characterized arylpropanoic acid derivatives, we can infer its potential pharmacological profile.
Anti-inflammatory and Analgesic Activity
Arylpropanoic acids are a cornerstone of anti-inflammatory therapy.[6][7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is highly probable that this compound exhibits similar inhibitory activity against COX enzymes.
Caption: Postulated mechanism via COX enzyme inhibition.
Anticancer Activity
Recent research has highlighted the potential of arylpropanoic acid derivatives as anticancer agents.[9][10][11] Studies on similar compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[12][13] The proposed mechanisms often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation. Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant properties.[9][11]
Other Potential Activities
Given the diverse biological roles of related compounds, this compound could also be investigated for other activities, such as:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some structurally related compounds are known to inhibit FAAH, an enzyme that degrades endocannabinoids.[14][15][16][17][18] Inhibition of FAAH can lead to analgesic and anxiolytic effects.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors involved in the regulation of metabolism. Agonism of these receptors is a therapeutic strategy for metabolic disorders.
Analytical Methods
The characterization and quantification of this compound can be achieved using standard analytical techniques employed for similar aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of arylpropanoic acids.[19][20][21][22]
A Proposed HPLC Method:
-
Column: A reversed-phase C18 column is typically suitable for separating aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[20][22]
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 220-280 nm) is a common approach.[23]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.
-
Temperature: Column temperature can be maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[24][25][26]
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the protons of the propanoic acid chain, and the protons of the isopropoxy group. The chemical shifts and coupling patterns would provide definitive structural confirmation.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[27]
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be suitable.
-
Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected parent ion.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling aromatic carboxylic acids should be followed.[28][29][30][31][32] Based on data for structurally similar compounds, it may cause skin and eye irritation.[28][31]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Toxicological Profile: The toxicological properties of this compound have not been extensively studied. However, studies on related aromatic compounds suggest that toxicity can vary depending on the specific substituents and their positions on the aromatic ring.[33][34][35][36][37] It is prudent to treat this compound as potentially hazardous until comprehensive toxicological data is available.
Conclusion
This compound represents a molecule of interest for further investigation within the realm of drug discovery and development. Its structural relationship to a class of compounds with proven therapeutic value suggests a high potential for biological activity. This technical guide has provided a framework for its synthesis, outlined its potential pharmacological profile based on established scientific principles, and detailed appropriate analytical methods for its characterization. As with any research chemical, it is imperative that further experimental studies be conducted to fully elucidate its properties and potential applications. This document serves as a starting point for such endeavors, encouraging and enabling continued exploration in this promising area of medicinal chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. askthenerd.com [askthenerd.com]
- 5. prepchem.com [prepchem.com]
- 6. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]
- 7. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction | MDPI [mdpi.com]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 20. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 23. dream.cnrs.fr [dream.cnrs.fr]
- 24. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 25. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]
- 26. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. fishersci.com [fishersci.com]
- 29. assets.thermofisher.com [assets.thermofisher.com]
- 30. download.basf.com [download.basf.com]
- 31. cpachem.com [cpachem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Relative ototoxicity of 21 aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Subchronic and developmental toxicity of aromatic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Comparison of different approaches to quantify substituted polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-(4-Isopropoxyphenyl)propanoic acid
Abstract: This technical guide provides a comprehensive framework for the structural elucidation and verification of 3-(4-Isopropoxyphenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple description of the molecule. It establishes a self-validating system for structural confirmation, integrating synthetic strategy with advanced spectroscopic and chromatographic analysis. Each section explains the causality behind experimental choices, ensuring a deep understanding of not just what the structure is, but how it is unequivocally proven.
Foundational Molecular Structure
This compound is an arylpropanoic acid derivative. Its structure is characterized by three key functional components: a central benzene ring, a propanoic acid side chain, and an isopropoxy ether group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[4-(propan-2-yloxy)phenyl]propanoic acid .
The molecule's significance in pharmaceutical sciences often relates to its role as a synthetic building block, a potential metabolite, or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), particularly within the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] Understanding and confirming its precise molecular structure is therefore a critical aspect of quality control and drug safety.[3][4]
Key Structural Features:
-
Aromatic Core: A 1,4-disubstituted (para) benzene ring. This rigid scaffold is common in many pharmacologically active molecules.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a key site for hydrogen bonding and salt formation. Its presence is readily confirmed by specific spectroscopic signals.
-
Isopropoxy Group (-O-CH(CH₃)₂): An ether linkage that increases the lipophilicity of the molecule compared to its hydroxyl analog. The isopropyl moiety has a characteristic symmetric branching pattern.
-
Propanoic Acid Linker (-CH₂CH₂COOH): A flexible three-carbon chain connecting the aromatic ring to the carboxylic acid function.
Below is the two-dimensional representation of the molecule.
Caption: 2D structure of this compound.
Synthesis as Structural Confirmation: A Mechanistic Approach
The most reliable confirmation of a molecular structure begins with its logical synthesis. A well-designed synthetic route, where each bond-forming step is deliberate and mechanistically understood, provides strong evidence for the final arrangement of atoms. For this compound, a robust and common approach involves the Williamson Ether Synthesis .[5]
This strategy is chosen for its high efficiency in forming aryl ethers from phenols and its predictable nature, proceeding via an Sₙ2 mechanism.[6]
Proposed Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Williamson Etherification
Causality of Experimental Choices:
-
Starting Materials: 3-(4-Hydroxyphenyl)propionic acid is selected as the phenolic precursor, already containing the required propanoic acid side chain. 2-Bromopropane is a suitable secondary alkyl halide for introducing the isopropyl group.
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without hydrolyzing other functional groups.[6] An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation and leave the phenoxide nucleophile highly reactive for the Sₙ2 attack.[6]
Step-by-Step Methodology:
-
Deprotonation: To a flask containing 3-(4-hydroxyphenyl)propionic acid (1.0 eq) dissolved in acetonitrile, add potassium carbonate (1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.[6]
-
Heating: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling, filter the mixture to remove inorganic salts. Acidify the filtrate with dilute HCl, which protonates the carboxylic acid and ensures the product is in its neutral form.
-
Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final, pure compound.
This logical construction provides the first layer of evidence for the molecular structure. The next step is to use analytical techniques to verify that the product of this synthesis matches the expected theoretical structure.
Spectroscopic and Chromatographic Verification
A multi-technique analytical approach is essential for unambiguously confirming the molecular structure and ensuring the purity of the synthesized compound. This constitutes a self-validating system where data from each technique corroborates the others.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Before detailed structural analysis, the purity of the synthesized compound must be established. HPLC is the industry standard for this purpose, capable of separating the target compound from unreacted starting materials, by-products, and other impurities.[7][8]
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective for separating arylpropanoic acids.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection is set at a wavelength where the aromatic ring shows strong absorbance (typically around 220-230 nm).
-
Analysis: A solution of the synthesized product is injected. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.[10]
The establishment of >99% purity via a validated HPLC method ensures that the subsequent spectroscopic data is representative of the target molecule alone.[3]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. It also reveals fragmentation patterns that are characteristic of the molecule's structure.[11]
Expected Results:
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
-
Expected Ion Peak: In electrospray ionization (ESI) negative mode, the [M-H]⁻ ion would be observed at m/z 191. In positive mode, the [M+H]⁺ ion would be observed at m/z 193.
-
Fragmentation: Carboxylic acids often undergo characteristic fragmentation.[12][13] A key fragmentation pathway involves the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[14] The McLafferty rearrangement is another common fragmentation pattern for carboxylic acids.[11][15]
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Confirmed |
|---|---|---|
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1250 | C-O stretch | Aryl Ether |
| ~1610, ~1510 | C=C stretch | Aromatic Ring |
| ~2850-3000 | C-H stretch | Aliphatic (propyl and isopropyl) |
The presence of these key peaks provides direct evidence for the major functional components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR provide a detailed map of the molecular skeleton.[13]
¹H NMR Predicted Chemical Shifts and Splitting Patterns:
-
~12.0 ppm (singlet, 1H): The highly deshielded proton of the carboxylic acid (-COOH ).[13]
-
~7.1 ppm (doublet, 2H): Aromatic protons ortho to the propanoic acid chain.
-
~6.8 ppm (doublet, 2H): Aromatic protons ortho to the isopropoxy group.
-
~4.5 ppm (septet, 1H): The methine proton of the isopropoxy group (-O-CH (CH₃)₂), split by the six adjacent methyl protons.
-
~2.9 ppm (triplet, 2H): The methylene protons adjacent to the aromatic ring (-Ar-CH₂ -CH₂-).
-
~2.6 ppm (triplet, 2H): The methylene protons adjacent to the carbonyl group (-CH₂-CH₂ -COOH).[16]
-
~1.3 ppm (doublet, 6H): The six equivalent protons of the two methyl groups in the isopropoxy moiety (-O-CH(CH₃ )₂), split by the methine proton.
¹³C NMR Predicted Chemical Shifts:
-
~178 ppm: Carbonyl carbon of the carboxylic acid.
-
~157 ppm: Aromatic carbon attached to the isopropoxy oxygen.
-
~132 ppm: Aromatic carbon attached to the propanoic acid chain.
-
~129 ppm: Aromatic carbons ortho to the propanoic acid chain.
-
~116 ppm: Aromatic carbons ortho to the isopropoxy group.
-
~70 ppm: Methine carbon of the isopropoxy group.
-
~36 ppm: Methylene carbon adjacent to the carbonyl group.
-
~30 ppm: Methylene carbon adjacent to the aromatic ring.
-
~22 ppm: Methyl carbons of the isopropoxy group.
The combination of these chemical shifts, integration values (proton ratios), and splitting patterns provides an unambiguous fingerprint of the this compound structure.
Data Consolidation and Conclusion
The structural elucidation of this compound is achieved through a logical, multi-faceted approach. The synthesis via Williamson etherification provides a rational construction of the molecule, which is then systematically verified.
Summary of Physicochemical and Spectroscopic Data:
| Property | Value / Observation | Method |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | Mass Spectrometry |
| Purity | >99% | HPLC |
| Key IR Peaks (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-O) | IR Spectroscopy |
| ¹H NMR | Characteristic shifts and splitting patterns for all 16 protons confirmed. | ¹H NMR |
| ¹³C NMR | All 12 unique carbon environments identified at expected chemical shifts. | ¹³C NMR |
This integrated workflow, combining synthesis with orthogonal analytical techniques, forms a robust and self-validating system. It ensures not only the correct identification of the molecular structure but also the chemical integrity of the substance, a requirement of paramount importance in research and drug development.
References
- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 9. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. youtube.com [youtube.com]
- 16. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of 3-(4-Isopropoxyphenyl)propanoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Isopropoxyphenyl)propanoic acid, a compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using a multi-spectroscopic approach. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the combined data will be emphasized to ensure scientific integrity.
Introduction: The Molecular Blueprint
This compound is an organic molecule characterized by a para-substituted benzene ring, a propanoic acid chain, and an isopropoxy group. Understanding its precise chemical structure is paramount for predicting its reactivity, biological activity, and material properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups present.
To fully characterize this compound, we will employ a synergistic combination of spectroscopic methods. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, FTIR will identify the key functional groups through their vibrational frequencies, and Mass Spectrometry will determine the molecular weight and fragmentation pattern, confirming the overall structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[1][2][3]. The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: General workflow for ¹H NMR spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.10 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) |
| 6.85 | Doublet | 2H | Ar-H (ortho to -O-iPr) |
| 4.55 | Septet | 1H | -OCH(CH₃)₂ |
| 2.90 | Triplet | 2H | Ar-CH₂- |
| 2.65 | Triplet | 2H | -CH₂-COOH |
| 1.35 | Doublet | 6H | -OCH(CH₃)₂ |
Interpretation:
-
The broad singlet at ~12.0 ppm is characteristic of a carboxylic acid proton, which is often exchangeable and appears as a broad signal[4][5].
-
The two doublets in the aromatic region (7.10 and 6.85 ppm) indicate a para-substituted benzene ring. The downfield shift of the protons at 7.10 ppm is due to the electron-withdrawing effect of the propanoic acid group, while the upfield shift of the protons at 6.85 ppm is due to the electron-donating effect of the isopropoxy group[6][7].
-
The septet at 4.55 ppm and the doublet at 1.35 ppm are characteristic of an isopropoxy group. The methine proton is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton[4].
-
The two triplets at 2.90 and 2.65 ppm correspond to the two methylene groups of the propanoic acid side chain, exhibiting coupling to each other.
¹³C NMR Spectroscopy
Experimental Protocol:
For ¹³C NMR, a higher concentration of the sample (20-50 mg) is typically used in the same deuterated solvent[8][9][10]. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times[10][11].
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~179.0 | -COOH |
| ~157.0 | Ar-C (para to -CH₂CH₂COOH) |
| ~133.0 | Ar-C (ipso to -CH₂CH₂COOH) |
| ~129.5 | Ar-CH (ortho to -CH₂CH₂COOH) |
| ~116.0 | Ar-CH (ortho to -O-iPr) |
| ~70.0 | -OCH(CH₃)₂ |
| ~36.0 | -CH₂-COOH |
| ~30.0 | Ar-CH₂- |
| ~22.0 | -OCH(CH₃)₂ |
Interpretation:
-
The peak at ~179.0 ppm is characteristic of a carboxylic acid carbonyl carbon[12][13][14].
-
The aromatic carbons appear in the range of 116-157 ppm. The carbon attached to the electron-donating isopropoxy group is shielded and appears upfield, while the carbon attached to the propanoic acid group is deshielded and appears downfield[12][15].
-
The methine carbon of the isopropoxy group is observed around 70.0 ppm, and the equivalent methyl carbons are at approximately 22.0 ppm[12][16].
-
The two methylene carbons of the propanoic acid chain are found in the aliphatic region at ~36.0 and ~30.0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.
Experimental Protocol:
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method[17]. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[18][19]. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Caption: General workflow for FTIR spectroscopy.
Predicted FTIR Data (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2980-2850 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1610, ~1510 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1100 | C-O stretch | Alkyl Ether |
Interpretation:
-
A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
The sharp peaks in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule (isopropoxy and propanoic acid chain).
-
A strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid[10][20].
-
The absorptions around 1610 and 1510 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.
-
The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, while the absorption around 1100 cm⁻¹ corresponds to the symmetric C-O-C stretch of the alkyl ether part of the isopropoxy group[21][22][23].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol:
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules[24][25][26]. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z = 208. This corresponds to the molecular weight of this compound (C₁₂H₁₆O₃).
-
Key Fragments:
-
m/z = 166: Loss of the propyl group from the isopropoxy moiety (-CH(CH₃)₂).
-
m/z = 151: Cleavage of the propanoic acid side chain.
-
m/z = 121: A common fragment for para-substituted phenols, resulting from benzylic cleavage.
-
m/z = 43: The isopropoxy cation [CH(CH₃)₂]⁺.
-
m/z = 45: The carboxylic acid fragment [COOH]⁺.
-
Interpretation:
The presence of the molecular ion peak at m/z 208 confirms the molecular formula. The fragmentation pattern is consistent with the proposed structure. The loss of 42 Da (propene) from the molecular ion is a characteristic fragmentation of alkyl phenyl ethers. The presence of fragments corresponding to the isopropoxy group and the propanoic acid moiety further validates the structure[27][28][29][30][31][32].
Conclusion: A Cohesive Structural Narrative
The combined analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating and unambiguous structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and their collective data paints a cohesive and detailed picture of the molecule. This guide serves as a robust reference for the spectroscopic properties of this compound, facilitating its identification, quality control, and further investigation in various scientific disciplines.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. box2073.temp.domains [box2073.temp.domains]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. compoundchem.com [compoundchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. mse.washington.edu [mse.washington.edu]
- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. fiveable.me [fiveable.me]
- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. researchgate.net [researchgate.net]
- 31. massbank.eu [massbank.eu]
- 32. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to the Solubility Profile of 3-(4-Isopropoxyphenyl)propanoic Acid
Introduction
3-(4-Isopropoxyphenyl)propanoic acid, a propanoic acid derivative, holds significant interest within pharmaceutical and chemical research. Its molecular structure, characterized by a carboxylic acid group, an isopropoxy moiety, and a phenyl ring, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 79669-11-7 | [1] |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.26 g/mol | [2] |
| Appearance | Not Available | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Anticipated Solubility Profile
Due to the absence of specific experimental data for this compound in publicly available literature, this section presents a predicted solubility profile based on its structural features and the known behavior of similar compounds. The molecule possesses both hydrophobic (isopropoxyphenyl group) and hydrophilic (propanoic acid group) characteristics, making its solubility highly dependent on the nature of the solvent.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low. The presence of the large, nonpolar isopropoxyphenyl group will likely dominate its interaction with water. However, the carboxylic acid moiety can engage in hydrogen bonding with water molecules, contributing to some degree of solubility.
The solubility of this compound is anticipated to be significantly influenced by pH.[3][4] As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[3]
Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents.[5][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group and interact favorably with the phenyl ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected as these solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. While the isopropoxyphenyl group has nonpolar character, the polar carboxylic acid group will hinder dissolution in these solvents.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As a carboxylic acid, its aqueous solubility is highly pH-dependent.[3][8] Ionization at pH values above its pKa will lead to a substantial increase in solubility.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4]
-
Ionic Strength: The presence of salts in an aqueous solution can either increase or decrease the solubility of an organic compound, a phenomenon known as the "salting-in" or "salting-out" effect.
-
Polymorphism: The crystalline form of the solid can affect its solubility, with amorphous or metastable polymorphs generally exhibiting higher solubility than the stable crystalline form.[4]
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following are standard methodologies that can be employed.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.
-
Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for this purpose.[10]
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Caption: Workflow for the Shake-Flask Solubility Determination.
Potentiometric Titration for pKa and pH-Dependent Solubility Determination
Potentiometric titration is a powerful technique to determine the pKa of an ionizable compound and can also be used to construct a pH-solubility profile.[12][13][14]
Protocol:
-
Calibrate a pH meter with standard buffers.[15]
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be known.[15]
-
If the compound is acidic, titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.[15]
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
For pH-solubility profiles, the appearance of precipitate during titration indicates that the solubility limit has been reached at that specific pH.
Caption: Workflow for Potentiometric Titration.
Biopharmaceutical Classification System (BCS) Considerations
The Biopharmaceutics Classification System (BCS) is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[16][17][18][19][20] Based on its structure, this compound is likely to have low aqueous solubility. If it is also found to have high permeability, it would be classified as a BCS Class II compound.[16] For such compounds, the dissolution rate is often the limiting step for oral absorption.[16]
Conclusion
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 79669-11-7 [sigmaaldrich.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijnrd.org [ijnrd.org]
- 5. chem.ws [chem.ws]
- 6. reddit.com [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. biorelevant.com [biorelevant.com]
- 19. iqpc.com [iqpc.com]
- 20. gsconlinepress.com [gsconlinepress.com]
An In-Depth Technical Guide to the Predicted Biological Activity of 3-(4-Isopropoxyphenyl)propanoic Acid
A Senior Application Scientist's Perspective on a Potential Non-Steroidal Anti-Inflammatory Agent
Disclaimer: This technical guide addresses the predicted biological activity of 3-(4-Isopropoxyphenyl)propanoic acid. As of the date of this publication, direct experimental data on the biological effects of this specific compound are limited in publicly accessible scientific literature. The information herein is extrapolated from the well-established pharmacology of its structural class, the aryl propionic acid derivatives, a prominent group of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Aryl Propionic Acid Derivative
This compound is a small molecule belonging to the aryl propionic acid class of organic compounds. Its chemical structure, characterized by a propanoic acid moiety linked to an isopropoxy-substituted phenyl group, places it in close analogy to a class of drugs with a long and impactful history in medicine: the non-steroidal anti-inflammatory drugs (NSAIDs). Aryl propionic acid derivatives are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] The archetypal member of this class, ibuprofen, is a globally recognized over-the-counter medication for the management of pain and inflammation.[1][4]
Given this strong structural precedent, it is highly probable that this compound will exhibit biological activities consistent with other NSAIDs. This guide will, therefore, explore its predicted mechanism of action, potential therapeutic applications, and the requisite experimental protocols for its characterization, drawing upon the extensive knowledge base of its chemical relatives.
Predicted Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for aryl propionic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[5][6][7] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[8] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[7][9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[7][9] Its upregulation at sites of inflammation leads to the production of prostaglandins that mediate pain, fever, and swelling.[10]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the concurrent inhibition of COX-1.[7] It is therefore predicted that this compound will act as a non-selective inhibitor of both COX-1 and COX-2.
Signaling Pathway of COX Inhibition
The following diagram illustrates the arachidonic acid cascade and the inhibitory action of NSAIDs.
Caption: Predicted inhibition of COX-1 and COX-2 by this compound.
Quantitative Data from a Representative Analog: Ibuprofen
To provide a quantitative framework for the predicted activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of ibuprofen against COX-1 and COX-2.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Ibuprofen | COX-1 | 12 | 0.15 | [1] |
| COX-2 | 80 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The following protocols describe standard in vitro and in vivo assays to characterize the predicted anti-inflammatory and analgesic activity of this compound.
In Vitro Assay: COX-1 and COX-2 Inhibition
This assay determines the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of cofactors: hematin and L-epinephrine.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
Dissolve this compound and a reference NSAID (e.g., ibuprofen) in DMSO to create stock solutions, then perform serial dilutions to achieve a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, hematin, L-epinephrine, and either purified COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assays: Anti-Inflammatory and Analgesic Activity
This model assesses the ability of a compound to reduce acute inflammation.
-
Animal Preparation:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups: vehicle control, positive control (e.g., ibuprofen, 100 mg/kg), and test groups receiving different doses of this compound.
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
This model evaluates the peripheral analgesic activity of a compound.
-
Animal Preparation:
-
Use male Swiss albino mice (20-25 g).
-
Divide the animals into groups: vehicle control, positive control (e.g., ibuprofen, 100 mg/kg), and test groups receiving different doses of this compound.
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Pain:
-
Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
-
Observation:
-
Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Conclusion and Future Directions
Based on its structural classification as an aryl propionic acid derivative, this compound is predicted to possess anti-inflammatory and analgesic properties, likely mediated through the non-selective inhibition of COX-1 and COX-2 enzymes. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted biological activities.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization as outlined. Determining its IC50 values for COX-1 and COX-2 will be crucial for understanding its potency and potential for gastrointestinal side effects. Furthermore, pharmacokinetic and toxicology studies will be necessary to assess its drug-like properties and safety profile, which are essential for any further development as a potential therapeutic agent.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sid.ir [sid.ir]
- 4. njppp.com [njppp.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Isopropoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Isopropoxyphenyl)propanoic acid, a derivative of arylpropionic acid, presents a compelling scaffold for therapeutic development due to its structural similarities to well-characterized pharmacologically active agents. This technical guide provides a comprehensive exploration of its potential therapeutic targets, underpinned by a robust scientific framework. We delve into the rationale for target selection based on structure-activity relationships, present detailed protocols for experimental validation, and visualize the associated signaling pathways. This document serves as a foundational resource for research scientists and drug development professionals aiming to elucidate the mechanism of action and therapeutic potential of this compound.
Introduction: Unveiling the Therapeutic Potential of an Arylpropionic Acid Derivative
Arylpropionic acid derivatives represent a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The archetypal member of this class, ibuprofen, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The chemical architecture of this compound, featuring a central phenyl ring, a propanoic acid moiety, and an isopropoxy substitution, strongly suggests a similar pharmacological profile. However, the nuances of its structure may confer activity at other therapeutically relevant targets, particularly those involved in metabolic regulation. This guide will systematically explore the most promising therapeutic targets for this compound.
Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
The most evident potential therapeutic targets for this compound are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3][4]
Rationale for Targeting COX Enzymes
The structural features of this compound are highly analogous to known COX inhibitors. The propanoic acid group is a common feature in many NSAIDs, responsible for key interactions within the active site of COX enzymes.[5] Furthermore, the substituted phenyl ring contributes to the binding affinity and, potentially, the selectivity for COX-2 over COX-1.[6][7] Selective COX-2 inhibition is a desirable therapeutic attribute, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Experimental Validation: COX Inhibition Assay
To empirically determine the inhibitory activity of this compound against COX-1 and COX-2, a fluorometric inhibitor screening assay is recommended.
Objective: To quantify the potency (IC50) of this compound in inhibiting the enzymatic activity of recombinant human COX-1 and COX-2.
-
Enzyme and Reagent Preparation:
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare a 10X stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO). Create a serial dilution to be tested.
-
Prepare a reaction mixture containing assay buffer, heme, and a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
-
Assay Protocol:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Include wells for a positive control (a known COX inhibitor, e.g., celecoxib for COX-2 or SC-560 for COX-1) and a negative control (vehicle).
-
Add the appropriate COX enzyme (COX-1 or COX-2) to each well, except for the background control wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity over time using a microplate reader (Excitation/Emission ≈ 535/587 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
-
COX Signaling Pathway
Caption: Inhibition of the COX pathway by this compound.
Secondary Therapeutic Targets: Metabolic Receptors
Beyond inflammation, the structural characteristics of this compound suggest potential interactions with nuclear receptors and G-protein coupled receptors involved in metabolic regulation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[11] There are three main isoforms: PPARα, PPARγ, and PPARδ.
Rationale for Targeting PPARs: Some phenylpropanoic acid derivatives have been identified as PPAR agonists.[12] Specifically, compounds with an isopropoxy phenylpropanoic acid scaffold have shown activity on PPARα, PPARγ, and PPARδ.[3] Agonism of these receptors has therapeutic implications for metabolic disorders such as dyslipidemia and type 2 diabetes.[13]
Experimental Validation: PPAR Ligand Screening Assay
A fluorescence polarization-based ligand screening assay can be employed to determine if the compound binds to and activates PPARs.
Objective: To assess the ability of this compound to displace a fluorescently labeled ligand from the PPAR ligand-binding domain (LBD).
-
Reagent Preparation:
-
Prepare a dilution series of the test compound.
-
Use a known PPAR agonist (e.g., rosiglitazone for PPARγ) as a positive control.
-
Prepare a reaction mixture containing the PPARγ LBD and a fluorescently labeled PPARγ ligand.
-
-
Assay Protocol:
-
In a suitable microplate, add the test compound at various concentrations.
-
Add the pre-prepared PPARγ LBD and fluorescent ligand mixture.
-
Incubate to allow for competitive binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
G-protein Coupled Receptor 40 (GPR40/FFAR1)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is activated by medium to long-chain fatty acids and plays a role in glucose-stimulated insulin secretion.[16][17]
Rationale for Targeting GPR40/FFAR1: The propanoic acid moiety and the lipophilic isopropoxyphenyl group of the test compound bear a resemblance to endogenous fatty acid ligands of GPR40. Several 3-arylpropanoic acid derivatives have been identified as GPR40 agonists.[18] Activation of GPR40 is a therapeutic strategy for type 2 diabetes.[19]
Experimental Validation: GPR40/FFAR1 Reporter Assay
A cell-based reporter assay can be used to determine if the compound activates GPR40/FFAR1 signaling.
Objective: To measure the activation of GPR40/FFAR1 by this compound in a cellular context.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) transiently or stably expressing human GPR40/FFAR1 and a reporter gene (e.g., secreted alkaline phosphatase, SEAP, under the control of a cAMP response element).
-
-
Assay Protocol:
-
Plate the cells in a 96-well plate.
-
After cell attachment, replace the medium with a serum-free medium containing various concentrations of the test compound.
-
Include a known GPR40 agonist (e.g., GW9508) as a positive control.
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Data Acquisition and Analysis:
-
Collect an aliquot of the cell culture medium.
-
Measure the activity of the secreted reporter enzyme (e.g., SEAP) using a chemiluminescent substrate.
-
An increase in reporter activity indicates GPR40/FFAR1 activation.
-
Calculate the EC50 value from the dose-response curve.
-
Metabolic Signaling Pathways
Caption: Potential activation of PPAR and GPR40/FFAR1 signaling pathways.
Summary and Future Directions
The structural characteristics of this compound strongly suggest that its primary therapeutic targets are the COX enzymes, with the potential for anti-inflammatory and analgesic effects. Furthermore, plausible secondary targets include the metabolic receptors PPARs and GPR40/FFAR1, which could confer therapeutic benefits in metabolic diseases.
The experimental protocols detailed in this guide provide a clear and actionable framework for the initial characterization of the pharmacological profile of this compound. Positive results from these in vitro assays would warrant further investigation, including:
-
Selectivity profiling: Determining the selectivity of the compound for COX-2 over COX-1, and for different PPAR isoforms.
-
Cell-based functional assays: Confirming the downstream cellular effects of target engagement.
-
In vivo studies: Evaluating the efficacy of the compound in relevant animal models of inflammation, pain, and metabolic disease.
A thorough understanding of the interactions of this compound with these potential targets is crucial for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a series of oxadiazole-substituted alpha-isopropoxy phenylpropanoic acids with activity on PPARalpha, PPARgamma, and PPARdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PPARγ Ligand Screening/Characterization Assay Kit - Creative BioMart [creativebiomart.net]
- 15. PPARγ FP-Based Ligand Screening Assay Kit - Green_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 16. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 17. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. FFAR1 (GPR40) Reporter Assay Kit - Applications - CAT N°: 601190 [bertin-bioreagent.com]
- 22. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 3-(4-Isopropoxyphenyl)propanoic Acid and its Bioactive Derivatives
Abstract
This technical guide provides a comprehensive overview of 3-(4-Isopropoxyphenyl)propanoic acid, a key chemical scaffold, and its diverse range of known derivatives. The document delves into the synthetic pathways for the core molecule and its significant analogues, elucidates their mechanisms of action across various therapeutic areas, and presents detailed experimental protocols for their analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It synthesizes current scientific literature to offer field-proven insights into the structure-activity relationships, pharmacological potential, and analytical considerations for this important class of compounds.
Introduction: The this compound Core Structure
This compound (CAS No. 79669-11-7) is an arylpropanoic acid derivative characterized by a propanoic acid tail attached to a phenyl ring substituted with an isopropoxy group at the para position.[1] This core structure serves as a versatile scaffold in medicinal chemistry, lending itself to a variety of chemical modifications that have yielded derivatives with a broad spectrum of biological activities. The lipophilic isopropoxy group and the acidic propanoic acid moiety are key features that influence the pharmacokinetic and pharmacodynamic properties of its derivatives. While the parent compound itself is not extensively studied for its biological activity, its structural analogues have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents. This guide will explore the synthesis, biological activities, and analytical methodologies associated with this chemical family.
Synthesis of the Core Molecule and Key Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. The choice of synthetic pathway is often dictated by the desired substitutions on the aromatic ring and the propanoic acid chain.
Synthesis of the Core Molecule: this compound
A common route to synthesize the core molecule involves the hydrolysis of a corresponding nitrile precursor. This two-step process typically starts with the appropriate phenylacetonitrile, which is then alkylated and subsequently hydrolyzed to yield the desired propanoic acid. One documented synthesis of a related compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, begins with the hydrolysis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile.[2] This nitrile precursor can be prepared through methods such as the Strecker synthesis or cyanation of a suitable halide. The resulting propionic acid can then be converted to an acyl chloride using thionyl chloride, allowing for the synthesis of various amide derivatives.[2]
Synthesis of Amino-Substituted Derivatives
Amino-substituted derivatives of the core scaffold have shown significant biological activity. A general and efficient method for the synthesis of 3-amino-3-arylpropanoic acids involves a one-pot reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent like 1-butanol under reflux.[3] This reaction proceeds until the evolution of carbon dioxide ceases. The desired product precipitates from the reaction mixture and can be purified by washing with appropriate solvents. Yields for this type of reaction are typically in the range of 65-80%.[3]
A notable class of bioactive derivatives is the 3-((4-hydroxyphenyl)amino)propanoic acids. Their synthesis begins with the reaction of 4-aminophenol with acrylic acid or its methyl ester.[4] This initial reaction yields N-(4-hydroxyphenyl)-β-alanine or its methyl ester. Further modifications, such as esterification and hydrazinolysis, can be performed to generate a library of derivatives. For example, the N-(4-hydroxyphenyl)-β-alanine can be esterified with methanol in the presence of a catalytic amount of sulfuric acid to produce the corresponding dimethyl ester.[4] This ester can then be reacted with hydrazine hydrate to form the hydrazide, which serves as a key intermediate for the synthesis of a wide array of hydrazone derivatives by condensation with various aromatic and heterocyclic aldehydes.[4]
Synthesis of Ibuproxam: An NSAID Derivative
Ibuproxam, a hydroxamic acid derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is another important derivative. Its synthesis is achieved through the formal condensation of the carboxyl group of ibuprofen with the amino group of hydroxylamine. This reaction highlights the potential for modifying the carboxyl group of arylpropanoic acids to generate prodrugs or compounds with altered pharmacological profiles.
Pharmacological Activities and Mechanisms of Action
The derivatives of this compound exhibit a remarkable range of pharmacological activities, from anti-inflammatory effects to potent antimicrobial and anticancer properties. The specific biological activity is largely determined by the nature of the substituents on the core scaffold.
Anti-inflammatory Activity: COX Inhibition
Derivatives that are structurally related to profens, a class of NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Ibuproxam, being a derivative of ibuprofen, is hydrolyzed in the blood to ibuprofen, which then acts as a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, these derivatives reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Below is a diagram illustrating the COX inhibition pathway.
Caption: COX Inhibition by Arylpropanoic Acid Derivatives.
Anticancer Activity
Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents. A series of these compounds demonstrated structure-dependent cytotoxicity against A549 non-small cell lung cancer cells.[5] The anticancer mechanism of phenolic compounds, in general, is multifaceted and can involve the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects. For the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, their activity is also linked to their antioxidant properties.[5] Reactive oxygen species (ROS) play a significant role in cancer development, and compounds that can modulate oxidative stress are of great interest in oncology.
In silico molecular docking studies of some anticancer thiazole-containing propanoic acid derivatives have suggested potential interactions with key cancer-related proteins such as SIRT2 and EGFR, indicating that these compounds may have specific molecular targets within cancer cells.[6]
The following table summarizes the cytotoxic activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 cancer cells.
| Compound ID | Substituent | A549 Cell Viability (%) |
| 12 | 1-Naphthyl | 42.1 |
| 20 | 2-Furyl | ~50 |
| 21 | 5-Nitro-2-thienyl | ~50 |
| 22 | 5-Nitro-2-furyl | ~50 |
| 29 | Phenyl | ~50 |
| Data extracted from a study where cell viability was assessed after 24-hour exposure to the compounds.[5] |
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial and antifungal properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown potent, structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris.[4]
The proposed mechanism of action for some amino acid derivatives against bacteria involves the inhibition of enzymes crucial for cell wall synthesis, such as those in the MurA-F pathway, which are responsible for peptidoglycan production.[7] For certain haloalanyl peptides, alanine racemase has been identified as a target.[8] The presence of the 4-hydroxyphenyl moiety is also known to contribute to the biological activity of many compounds.[7]
The following table presents the minimum inhibitory concentrations (MIC) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains.
| Compound ID | Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli (Carbapenemase-producing) MIC (µg/mL) | C. auris MIC (µg/mL) |
| 14 | Thiophen-2-yl | 1 | 0.5 | 8 | 8 |
| 15 | 5-Nitro-thiophen-2-yl | 2 | 1 | 16 | 16 |
| 16 | 5-Nitro-furan-2-yl | 8 | 2 | 32 | 32 |
| Data extracted from a study on the antimicrobial activity of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4] |
Analytical Methodologies
The quantitative analysis of this compound and its derivatives in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Sample Preparation
Prior to analysis, the compounds of interest must be extracted from the biological matrix, typically plasma or urine. Common sample preparation techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[9]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and concentration of the analyte. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
HPLC-MS/MS Analysis
A validated HPLC-MS/MS method for the quantification of a related arylpropanoic acid, fenofibric acid, in human plasma provides a good template for developing a method for this compound derivatives.[10]
Experimental Protocol: Quantitative Analysis of an Arylpropanoic Acid Derivative in Human Plasma
-
Sample Preparation (SPE):
-
Condition a hydrophilic-lipophilic balanced SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate organic solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Below is a workflow diagram for the quantitative analysis of arylpropanoic acid derivatives.
Caption: Workflow for HPLC-MS/MS analysis.
Conclusion and Future Perspectives
This compound has emerged as a valuable scaffold in medicinal chemistry, giving rise to a variety of derivatives with significant therapeutic potential. The anti-inflammatory properties of its NSAID-like analogues, the potent antimicrobial and antifungal activity of its amino-substituted derivatives, and the promising anticancer effects of certain compounds underscore the versatility of this core structure.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms: Further investigation into the specific molecular targets of the anticancer and antimicrobial derivatives is crucial for rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for these compounds will guide the synthesis of more potent and selective analogues.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of the most promising derivatives are necessary to assess their potential as clinical candidates.
-
In Vivo Efficacy: Preclinical studies in relevant animal models are essential to validate the in vitro findings and to evaluate the therapeutic efficacy and safety of these compounds.
The continued exploration of derivatives based on the this compound scaffold holds great promise for the discovery and development of novel drugs to address unmet medical needs in inflammation, infectious diseases, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 10. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis protocol for 3-(4-Isopropoxyphenyl)propanoic acid
An Application Note and Detailed Protocol for the Synthesis of 3-(4-Isopropoxyphenyl)propanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable two-step synthetic route. The synthesis commences with a Knoevenagel condensation between 4-isopropoxybenzaldehyde and malonic acid to yield the intermediate, 3-(4-isopropoxyphenyl)propenoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target compound. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and incorporates field-proven insights to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the propanoic acid moiety and the isopropoxy-substituted phenyl ring provides a versatile scaffold for further chemical modification.
The selected synthetic strategy is a robust and efficient two-step process that is well-documented in organic synthesis literature for analogous structures.[1][2]
-
Step 1: Knoevenagel Condensation. This reaction forms a new carbon-carbon double bond by reacting an aromatic aldehyde (4-isopropoxybenzaldehyde) with an active methylene compound (malonic acid).[3] This step produces the α,β-unsaturated carboxylic acid intermediate.
-
Step 2: Catalytic Hydrogenation. The intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final saturated propanoic acid. This method is highly efficient for the reduction of cinnamic acid derivatives.[4]
This approach was chosen for its use of readily available and cost-effective starting materials, high-yielding reactions, and straightforward purification procedures.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 3-(4-Isopropoxyphenyl)propenoic Acid
Principle and Mechanism (Knoevenagel Condensation)
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] In this protocol, malonic acid serves as the active methylene compound. The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine. The base facilitates the formation of a carbanion from malonic acid, which then acts as the nucleophile, attacking the carbonyl carbon of 4-isopropoxybenzaldehyde. The subsequent dehydration of the aldol-type intermediate is driven by the formation of a conjugated system, yielding the stable α,β-unsaturated product.[5]
Experimental Protocol
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropoxybenzaldehyde (10.0 g, 60.9 mmol) and malonic acid (7.6 g, 73.0 mmol, 1.2 equiv).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) as the solvent and piperidine (0.5 mL) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) in an oil bath with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting aldehyde.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.
-
Isolation: Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with cold water (3 x 50 mL) to remove any remaining salts. Recrystallize the solid from an ethanol/water mixture to obtain pure 3-(4-isopropoxyphenyl)propenoic acid as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
Safety Precautions
-
Work in a well-ventilated fume hood, as pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hydrochloric acid with care as it is corrosive.
Part 2: Synthesis of this compound
Principle and Mechanism (Catalytic Hydrogenation)
Catalytic hydrogenation is a process where molecular hydrogen (H₂) adds across a double or triple bond.[4] In this step, the α,β-unsaturated double bond of 3-(4-isopropoxyphenyl)propenoic acid is saturated. The reaction is facilitated by a heterogeneous catalyst, typically palladium on activated carbon (Pd/C). The hydrogen gas adsorbs onto the surface of the palladium metal, where it dissociates into hydrogen atoms. The alkene also coordinates to the metal surface, allowing for the stepwise addition of hydrogen atoms across the double bond, resulting in the desired saturated product.[6]
Experimental Protocol
-
Reagent Setup: To a 500 mL heavy-walled hydrogenation flask (or a standard round-bottom flask suitable for balloon hydrogenation), add the 3-(4-isopropoxyphenyl)propenoic acid (8.0 g, 38.8 mmol) obtained from Part 1.
-
Solvent and Catalyst Addition: Add absolute ethanol (150 mL) to dissolve the starting material. Carefully add 10% Palladium on Carbon (Pd/C, 0.4 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the consumption of hydrogen (deflating balloon) or by TLC until the starting material is no longer visible. The reaction is typically complete in 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and must be kept wet with solvent (ethanol or water) and disposed of properly.
-
Isolation: Rinse the Celite pad with a small amount of ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a minimal amount of hot hexane to yield pure this compound.
-
Drying: Dry the final product in a vacuum oven at 40°C.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform this reaction in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully by adding it to a large volume of water.
Data Summary
| Parameter | Part 1: Knoevenagel Condensation | Part 2: Catalytic Hydrogenation |
| Starting Material | 4-Isopropoxybenzaldehyde | 3-(4-Isopropoxyphenyl)propenoic Acid |
| Amount of SM | 10.0 g (60.9 mmol) | 8.0 g (38.8 mmol) |
| Key Reagents | Malonic Acid (7.6 g, 1.2 equiv) | 10% Pd/C (0.4 g, 5% w/w) |
| Solvent | Pyridine (50 mL) | Ethanol (150 mL) |
| Catalyst | Piperidine (0.5 mL) | 10% Pd/C |
| Temperature | 90-100°C | Room Temperature |
| Reaction Time | 3-4 hours | 4-6 hours |
| Expected Yield | 85-95% | 90-98% |
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through integrated checkpoints and standard analytical verification.
-
Reaction Monitoring: The progress of both reaction steps is meticulously monitored by TLC. This allows the researcher to visually confirm the consumption of the starting material and the formation of the product, ensuring the reaction proceeds to completion and preventing the formation of byproducts due to prolonged reaction times.
-
Purification and Verification: The purification of the intermediate and final product is achieved through recrystallization, a technique that relies on fundamental principles of solubility to yield high-purity crystalline material.
-
Analytical Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected spectral data should be compared against literature values or predicted spectra to provide definitive structural confirmation.
Expertise & Field-Proven Insights
-
Knoevenagel Reaction Causality: The choice of pyridine as a solvent and base is strategic. It effectively solubilizes the reactants and is basic enough to facilitate the initial deprotonation of malonic acid without causing unwanted side reactions. The addition of a catalytic amount of piperidine, a stronger base, accelerates the reaction rate. The acidic work-up is crucial not only for neutralizing the basic catalyst but also for ensuring the product, a carboxylic acid, is in its neutral, less soluble form for efficient precipitation.
-
Hydrogenation Pitfalls: The efficiency of the catalytic hydrogenation is highly dependent on the quality of the Pd/C catalyst and the purity of the solvent. An old or deactivated catalyst will result in sluggish or incomplete reactions. It is also critical to ensure a hydrogen-rich atmosphere; a poor seal on the hydrogen balloon or flask can stall the reaction. Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solution, and hydrogen gas.
-
Alternative Reduction: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation can be an excellent alternative.[7][8] This involves using a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of the Pd/C catalyst.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacatsoc.org [nacatsoc.org]
- 5. longdom.org [longdom.org]
- 6. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
A Robust HPLC-UV Method for the Quantification of 3-(4-Isopropoxyphenyl)propanoic acid
Application Note AP-HPLC-012
Senior Application Scientist: Dr. Eleanor Vance
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(4-Isopropoxyphenyl)propanoic acid. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or pharmacokinetic studies. The described isocratic method utilizes a standard C18 column and a UV detector, ensuring accessibility and ease of implementation. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and comprehensive protocols for mobile phase preparation, standard and sample analysis, and method validation according to ICH Q2(R1) guidelines are provided.
Introduction and Scientific Rationale
This compound (CAS 79669-11-7) is an organic molecule featuring a carboxylic acid functional group and a substituted aromatic ring.[1] Its structure, comprising both a polar head (carboxylic acid) and a non-polar tail (isopropoxyphenyl group), makes it an ideal candidate for analysis by reversed-phase chromatography. In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
A critical parameter in the analysis of ionizable compounds like carboxylic acids is the pH of the mobile phase. The pKa of a typical propanoic acid is approximately 4.8. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. In its non-ionized, neutral form, the molecule is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to adequate retention. This method employs a phosphate buffer at pH 2.5 to ensure the analyte is fully protonated.
UV detection is selected based on the presence of the benzene ring chromophore, which absorbs UV radiation. Substituted benzene derivatives typically exhibit strong absorbance in the 200-280 nm range.[2][3][4] A detection wavelength of 225 nm is chosen to provide a balance of high sensitivity for the analyte and minimal interference from common HPLC solvents.
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: 4-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (Agilent P/N 959993-902) or equivalent.
Chemicals and Reagents
-
This compound: Reference Standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): ~85%, ACS grade or higher.
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
Chromatographic Conditions
All quantitative parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 2.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Protocol 1: Preparation of Solutions
A. 25 mM Phosphate Buffer (pH 2.5)
-
Weigh approximately 3.40 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.
-
Add approximately 900 mL of DI water and sonicate to dissolve.
-
Adjust the pH of the solution to 2.5 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add DI water to the 1000 mL mark and mix thoroughly.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use. This buffer is stable for up to one week when refrigerated.
B. Mobile Phase Preparation
-
Combine 500 mL of the 25 mM Phosphate Buffer (pH 2.5) with 500 mL of HPLC-grade acetonitrile in a suitable solvent reservoir.
-
Mix well and degas for 10-15 minutes using sonication or online degasser.
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix. This stock solution should be stored at 2-8°C and can be used for up to one month.
D. Working Standard Solutions
-
Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution.
-
The diluent for these standards should be the mobile phase to ensure solvent compatibility and good peak shape.
Protocol 2: HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the pump with the mobile phase and then allow it to circulate through the entire system at the analytical flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject a mid-level standard (e.g., 25 µg/mL) six consecutive times. Verify that the system suitability parameters meet the criteria outlined in Table 2.
-
Calibration Curve: Inject the blank (mobile phase) once, followed by each working standard solution from the lowest concentration to the highest.
-
Sample Analysis: Inject each sample solution. It is recommended to bracket sample injections with a standard check (e.g., every 10-20 samples) to monitor for system drift.
Method Validation Strategy (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
The following table summarizes the validation parameters and their typical acceptance criteria for a quantitative HPLC assay.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Assessment | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. Ensure no interfering peaks at the analyte's retention time. | Peak purity index > 0.999. No co-elution. |
| Linearity | Analyze 5-6 concentration levels. Plot peak area vs. concentration. Perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Typically 80% to 120% of the target concentration. |
| Accuracy (Recovery) | Spike a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be 98.0% - 102.0%. |
| Precision (Repeatability) | 1. Analyze 6 replicates of a 100% concentration standard. 2. Analyze 9 samples for accuracy (3 levels, 3 reps). | %RSD ≤ 2.0%. |
| Intermediate Precision | Repeat precision study on a different day, with a different analyst, or on a different instrument. | Overall %RSD (including repeatability) should be ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1 |
| Robustness | Make small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2, % ACN ±2%). | System suitability parameters must still be met. |
Data Interpretation and System Suitability
Before any sample analysis, the performance of the HPLC system must be verified. This is done through System Suitability Testing (SST). SST ensures that the chromatography system is sufficiently sensitive, specific, and reproducible for the analysis to be conducted.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Description | Acceptance Criteria |
| Tailing Factor (Tf) | A measure of peak symmetry. | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |
| % RSD of Peak Area | Precision of replicate injections (n=6). | %RSD ≤ 1.0% |
| % RSD of Retention Time | Retention time stability of replicate injections (n=6). | %RSD ≤ 1.0% |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, robust, and suitable for the routine quantitative analysis of this compound. The use of a standard C18 column with an isocratic mobile phase at a controlled pH ensures reproducible results and symmetric peak shapes. The provided protocols for solution preparation, system operation, and method validation serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis fields, enabling them to implement this method with confidence.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
Application Notes and Protocols for In Vitro Evaluation of 3-(4-Isopropoxyphenyl)propanoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel PPAR Modulator
3-(4-Isopropoxyphenyl)propanoic acid is a synthetic compound with a chemical structure suggestive of activity as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The aryl propionic acid scaffold is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules[1]. PPARs are a family of ligand-activated nuclear receptors that play a pivotal role in the regulation of metabolic processes, including lipid and glucose homeostasis, as well as cellular differentiation and inflammation[2][3]. The three main isoforms, PPARα, PPARβ/δ, and PPARγ, are expressed in various tissues and represent significant therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease[2][3][4].
Given the therapeutic importance of PPARs, robust and reliable in vitro assays are essential for the characterization of novel compounds like this compound. This guide provides detailed protocols for a tiered approach to characterizing its activity, beginning with a functional assessment of PPAR activation using a luciferase reporter assay, followed by a biophysical confirmation of direct target engagement via a Cellular Thermal Shift Assay (CETSA). These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately determine the compound's potency, selectivity, and mechanism of action at the cellular level.
Part 1: Functional Characterization of PPAR Activation
The primary method for assessing the functional activity of a potential PPAR agonist is a cell-based reporter gene assay. This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the transcription of a reporter gene (in this case, luciferase).
Principle of the PPAR Luciferase Reporter Assay
This assay utilizes a mammalian cell line engineered to express a specific human PPAR isoform (α, β/δ, or γ). These cells also contain a luciferase reporter plasmid, where the luciferase gene is under the control of a promoter containing PPAR response elements (PPREs). When a ligand, such as this compound, binds to and activates the PPAR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR)[5][6][7]. This complex then binds to the PPRE, initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, which can be measured to quantify the level of PPAR activation[8][9][10].
Signaling Pathway: PPAR Activation
Caption: PPAR signaling pathway leading to luciferase expression.
Experimental Protocol: PPAR Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and can be adapted for screening against all three PPAR isoforms.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for human PPARα, PPARβ/δ, or PPARγ
-
PPRE-driven luciferase reporter plasmid (e.g., pGL4.35)
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound (test compound)
-
Known PPAR agonists (positive controls, e.g., Fenofibric acid for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ)[11][12]
-
DMSO (vehicle control)
-
Dual-Glo Luciferase Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
On the day of transfection, prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. For each well, co-transfect the cells with the respective PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in cell culture medium to achieve the desired final concentrations. Also, prepare dilutions of the positive control agonists. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
24 hours post-transfection, replace the medium with 100 µL of the medium containing the test compound or controls. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Perform the Dual-Glo Luciferase assay according to the manufacturer's instructions. This involves adding the firefly luciferase substrate, measuring luminescence, then adding the Stop & Glo reagent to quench the firefly signal and activate the Renilla luciferase, followed by a second luminescence measurement.
-
Data Analysis:
-
Normalization: For each well, normalize the fire-fly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized luciferase activity by the average normalized activity of the vehicle control.
-
Dose-Response Curve: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum efficacy.
Expected Results and Interpretation:
| Parameter | Description | Example Data Interpretation |
| EC50 | The concentration of the compound that elicits 50% of the maximal response. | A lower EC50 value indicates higher potency. |
| Emax | The maximum fold activation observed. | Indicates the efficacy of the compound relative to the positive control. |
| Selectivity | Comparison of EC50 values across the three PPAR isoforms. | A significantly lower EC50 for one isoform suggests selectivity. |
Part 2: Biophysical Confirmation of Target Engagement
To confirm that the observed functional activity is a result of direct binding to the PPAR protein within the cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed[13][14][15][16][17].
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound, can stabilize its target protein (PPAR), making it more resistant to heat-induced denaturation. Consequently, a higher temperature is required to denature the ligand-bound protein compared to the unbound protein. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound indicates target engagement[13][16][17].
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for PPAR Target Engagement
Materials:
-
Cells expressing the target PPAR isoform
-
This compound (test compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
-
Primary antibody specific to the target PPAR isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with a high concentration of this compound (e.g., 10x EC50 from the reporter assay) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable method, such as repeated freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by Western blotting using a primary antibody against the target PPAR isoform.
-
Data Analysis:
-
Quantification: Quantify the band intensities from the Western blot.
-
Melting Curve: For both the vehicle- and compound-treated groups, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.
-
Thermal Shift (ΔTm): The difference in the temperature at which 50% of the protein is denatured (Tm) between the compound-treated and vehicle-treated samples represents the thermal shift. A positive shift indicates stabilization and direct binding.
Expected Results and Interpretation:
| Outcome | Interpretation |
| Positive Thermal Shift | The melting curve for the compound-treated sample is shifted to the right (higher temperatures) compared to the vehicle control. This confirms direct binding and stabilization of the PPAR protein by the compound in the cellular context. |
| No Thermal Shift | The melting curves for the compound-treated and vehicle-treated samples are overlapping. This suggests that the compound may not be directly binding to the target protein under the tested conditions, or the binding does not induce a significant change in thermal stability. |
Conclusion
The combination of a functional luciferase reporter assay and a biophysical CETSA provides a comprehensive in vitro characterization of this compound's interaction with PPARs. The reporter assay establishes the compound's potency and selectivity as a PPAR agonist, while CETSA confirms direct target engagement in a physiologically relevant cellular environment. This tiered approach ensures a high degree of confidence in the compound's mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. cusabio.com [cusabio.com]
- 4. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 9. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. annualreviews.org [annualreviews.org]
Application Notes & Protocols: Cell-Based Assays for Characterizing 3-(4-Isopropoxyphenyl)propanoic acid
Introduction and Scientific Context
3-(4-Isopropoxyphenyl)propanoic acid is a member of the arylpropionic acid class of molecules. This structural class is renowned for containing many of the most widely used Non-Steroidal Anti-inflammatory Drugs (NSAIDs), including ibuprofen and naproxen.[1] These agents primarily exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, regulating physiological functions such as protecting the gastrointestinal lining and maintaining kidney function.[3] In contrast, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that drive pain and swelling.[3][4]
The therapeutic goal of many NSAIDs is to selectively inhibit COX-2 to reduce inflammation while minimizing the inhibition of COX-1 to avoid common side effects like gastrointestinal distress.[5] Given its structure, this compound is a strong candidate for investigation as a COX inhibitor. This guide provides a strategic, multi-tiered approach to characterizing its biological activity in cell-based systems, moving from foundational safety assessments to specific, mechanism-based functional assays.
Strategic Workflow for Compound Characterization
A logical, phased approach is critical for efficiently characterizing a novel compound. We propose a three-stage workflow:
-
Phase 1: Cytotoxicity Profiling. Determine the concentration range at which the compound is non-toxic to cells. This is essential for distinguishing true pharmacological effects from cell death-induced artifacts in subsequent assays.
-
Phase 2: Functional Anti-inflammatory Screening. Assess the compound's ability to suppress a key inflammatory response in a relevant cellular model. We will use a lipopolysaccharide (LPS)-stimulated macrophage model, a gold standard for mimicking inflammation in vitro.
-
Phase 3: Mechanistic Target Confirmation. Quantify the inhibition of specific inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), to confirm the anti-inflammatory phenotype and elucidate the mechanism of action.
Diagram: Experimental Workflow The following diagram outlines the strategic workflow for characterizing this compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 4. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-(4-Isopropoxyphenyl)propanoic Acid in Modern Medicinal Chemistry: An Application Guide
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures with desirable pharmacological profiles is paramount. Arylpropanoic acids represent a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] This guide delves into the specific applications of 3-(4-Isopropoxyphenyl)propanoic acid , a versatile building block whose structural motifs are integral to the synthesis of high-value pharmaceutical compounds. While not always the final active pharmaceutical ingredient (API), its role as a key intermediate is critical in streamlining synthetic routes to complex drugs, most notably demonstrated in the synthesis of the anti-diabetic agent, Repaglinide.
Foundational Insights: The Arylpropanoic Acid Scaffold
Arylpropanoic acids are a well-established class of compounds in medicinal chemistry, renowned for their diverse biological activities. The archetypal example is Ibuprofen, a household name in non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic breadth of this class extends to antibacterial, anti-convulsant, and anti-cancer applications, underscoring the scaffold's versatility.[1] The propanoic acid moiety provides a crucial carboxylic acid handle for biological interactions and further chemical modifications, while the substituted aryl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-specific interactions. The isopropoxy group, in particular, is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and oral bioavailability.
Core Application: A Versatile Synthon for Drug Synthesis
This compound's primary utility in medicinal chemistry is as a sophisticated building block. Its structure comprises a phenyl ring substituted with a metabolically robust isopropoxy group and a propanoic acid chain. This configuration makes it an ideal precursor for elaboration into more complex molecules, particularly through derivatization of the carboxylic acid group.
The most prominent application of a structurally analogous core is in the synthesis of Repaglinide , a potent, short-acting oral hypoglycemic agent used in the management of type 2 diabetes.[2] While the exact precursor in some patented syntheses of Repaglinide is a closely related substituted phenylacetic acid, the underlying synthetic logic of employing a phenylalkanoic acid derivative is identical and serves as an exemplary case study.
Case Study: Synthesis of Repaglinide
The synthesis of Repaglinide involves the crucial step of forming an amide bond between a chiral amine and a carboxylic acid-bearing aromatic moiety. This is where a precursor like this compound (or its analogs) plays a pivotal role.
The overall synthetic strategy can be visualized as follows:
Caption: Synthetic workflow for Repaglinide highlighting the convergence of the arylpropanoic acid and amine fragments.
Experimental Protocols: Amide Bond Formation
The cornerstone of utilizing this compound as a building block is the efficient formation of an amide bond. Below are standard laboratory protocols for this key transformation.
Protocol 1: Carbodiimide-Mediated Amide Coupling
This is a widely used and versatile method for amide bond formation.
Rationale: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add 1.1 equivalents of HOBt and 1.1 equivalents of EDC hydrochloride to the solution. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add 1.0 equivalent of the desired amine (e.g., (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine for a Repaglinide analog) to the reaction mixture. If the amine is used as a salt, add 1.2 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Acyl Chloride-Mediated Amide Coupling
This method is suitable for less sensitive substrates and can be very efficient.
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts rapidly with the amine to form the amide.
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a fume hood, dissolve 1.0 equivalent of this compound in anhydrous DCM. Add 1.5 equivalents of oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amine Reaction: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add a solution of 1.0 equivalent of the amine and 1.2 equivalents of triethylamine in DCM.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Perform an aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Biological Target and Mechanism of Action: The Repaglinide Paradigm
Understanding the biological rationale for synthesizing the final drug product is crucial. Repaglinide, the end-goal of a synthesis employing a this compound-like core, exerts its therapeutic effect by modulating insulin secretion.[2]
Mechanism of Action:
-
Target: Repaglinide targets the ATP-dependent potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[2]
-
Binding and Channel Closure: It binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to its closure.
-
Membrane Depolarization: The closure of KATP channels prevents potassium ion efflux, causing the cell membrane to depolarize.
-
Calcium Influx: This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺) into the β-cell.
-
Insulin Exocytosis: The increased intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream.
This glucose-dependent mechanism allows for a rapid onset and short duration of action, primarily controlling postprandial hyperglycemia.[2]
Caption: Simplified signaling pathway for Repaglinide-induced insulin secretion.
Data Summary
The following table summarizes key data for Repaglinide, the product of a synthetic route that exemplifies the use of a this compound-like scaffold.
| Parameter | Value | Reference |
| IUPAC Name | (S)-2-ethoxy-4-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]carbamoylmethyl]benzoic acid | --INVALID-LINK-- |
| Molecular Formula | C₂₇H₃₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 452.59 g/mol | --INVALID-LINK-- |
| Mechanism of Action | KATP channel blocker, insulin secretagogue | [2] |
| Therapeutic Use | Treatment of Type 2 Diabetes Mellitus | [2] |
| Protein Binding | >98% | --INVALID-LINK-- |
| Metabolism | Hepatic (CYP2C8 and CYP3A4) | [2] |
Conclusion
This compound and its structural analogs are not merely shelf chemicals; they are enabling tools in the synthesis of complex and life-saving therapeutics. Their value lies in providing a pre-functionalized, stable, and versatile scaffold that medicinal chemists can leverage to build sophisticated molecular architectures. The synthesis of Repaglinide serves as a powerful testament to this application, illustrating a clear and logical path from a simple arylpropanoic acid derivative to a clinically significant pharmaceutical agent. Researchers and drug development professionals can confidently employ this building block in their synthetic campaigns, particularly when targeting amide-containing compounds with a substituted phenyl moiety.
References
Investigating the Anticancer Properties of Propanoic Acid Derivatives: Application Notes and Protocols
Introduction: The Emerging Potential of Propanoic Acid Derivatives in Oncology
Propanoic acid, a short-chain fatty acid, and its derivatives are emerging as a compelling class of molecules in the landscape of cancer therapeutics. Historically known for their roles in metabolism and gut health, recent investigations have unveiled their potential to modulate key cellular processes implicated in cancer progression.[1][2] From inducing programmed cell death (apoptosis) and autophagy to inhibiting cell proliferation and acting as histone deacetylase (HDAC) inhibitors, the multifaceted anticancer activities of these compounds warrant rigorous investigation.[1][2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the anticancer properties of novel propanoic acid derivatives. Moving beyond a simple recitation of steps, these application notes and protocols are designed to provide a deep understanding of the experimental rationale, ensuring that the generated data is both robust and reproducible. We will delve into essential in vitro assays to characterize the primary anticancer effects and provide a roadmap for transitioning promising candidates to in vivo models for efficacy and toxicity evaluation.
Part 1: Initial Characterization and In Vitro Screening
The initial phase of investigation focuses on characterizing the direct effects of the propanoic acid derivatives on cancer cells in a controlled laboratory setting. A panel of cancer cell lines relevant to the therapeutic target of interest should be selected. For instance, if the derivatives are hypothesized to target lung cancer, cell lines such as A549 (non-small cell lung cancer) could be utilized.[6][7]
Compound Preparation and Formulation
A critical and often overlooked step is the proper solubilization and formulation of the test compounds. Many synthetic propanoic acid derivatives are hydrophobic, necessitating careful preparation to ensure accurate and reproducible results in aqueous cell culture media.
Protocol 1: Solubilization of Hydrophobic Propanoic Acid Derivatives for In Vitro Assays
-
Initial Solubility Testing: Begin by assessing the solubility of the derivative in common biocompatible solvents such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.
-
Working Solution Preparation: Dilute the stock solution in complete cell culture medium to the final desired concentrations immediately before use. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤0.5% for DMSO).[8]
-
Precipitation Check: Visually inspect the prepared working solutions for any signs of precipitation. If precipitation occurs, the stock concentration may need to be lowered, or alternative solubilization strategies, such as the use of excipients like Cremophor EL or Tween 80, should be considered, though their potential biological effects must be taken into account.
Assessment of Cytotoxicity and Cell Viability
The foundational assay in anticancer drug screening is the determination of a compound's ability to reduce the viability of cancer cells. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[9][10][11] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]
Protocol 2: Cell Viability Assessment using the XTT Assay
The XTT assay is often preferred over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts.[1][12]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the propanoic acid derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | The specific cancer cell line used (e.g., A549, MCF-7). |
| Seeding Density | The number of cells seeded per well. |
| Treatment Duration | The length of time cells are exposed to the compound (e.g., 48 hours). |
| IC50 Value | The concentration of the propanoic acid derivative that causes a 50% reduction in cell viability. |
Table 1: Key Parameters for Reporting Cell Viability Data.
Part 2: Mechanistic Investigations of Anticancer Activity
Once a propanoic acid derivative has demonstrated cytotoxic activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle, and identifying the molecular pathways it modulates.
Evaluation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[13] The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting and quantifying apoptosis by flow cytometry.[13][14][15][16]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on the principle that in early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14][15]
-
Cell Treatment: Seed and treat cells with the propanoic acid derivative at concentrations around the IC50 value for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[17][18][19] Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with the propanoic acid derivative as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Identification of Molecular Targets and Signaling Pathways
To gain deeper insight into the mechanism of action, it is essential to identify the molecular targets and signaling pathways affected by the propanoic acid derivative. Western blotting is a powerful technique for detecting changes in the expression and phosphorylation status of key proteins involved in cancer-related signaling cascades.[7][22][23] Based on existing literature, propanoic acid and its derivatives have been implicated in modulating several key signaling pathways in cancer, including SIRT2/EGFR and PI3K/Akt/mTOR/NF-κB.[1][12][24][25]
Protocol 5: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells with the propanoic acid derivative, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins of interest (e.g., phosphorylated and total forms of Akt, mTOR, ERK, and IKK, as well as SIRT2 and EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Experimental workflow for in vitro evaluation.
Part 3: In Vivo Efficacy and Toxicity Assessment
Promising propanoic acid derivatives identified through in vitro screening must be evaluated in living organisms to assess their therapeutic efficacy and potential toxicity in a more complex biological system. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[19]
Formulation for In Vivo Administration
The formulation of poorly soluble compounds for in vivo studies, particularly for intravenous administration, is challenging. The goal is to create a stable, non-toxic formulation that allows for accurate dosing.[15]
Protocol 6: Formulation of a Propanoic Acid Derivative for Intravenous Injection in Mice
This protocol provides a general approach; specific excipients and concentrations must be optimized for each compound.
-
Excipient Screening: Screen a panel of pharmaceutically acceptable excipients for their ability to solubilize the propanoic acid derivative. Common choices include:
-
Formulation Development: Prepare a formulation by dissolving the compound in a suitable vehicle. A common vehicle for intravenous injection is a mixture of DMSO, PEG400, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline.
-
Stability and Clarity Testing: Ensure the final formulation is a clear, stable solution at the desired concentration. Observe for any precipitation over time.
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm syringe filter.
Orthotopic Xenograft Models
Orthotopic xenograft models, where cancer cells are implanted into the corresponding organ in the mouse (e.g., lung cancer cells into the lung), often better recapitulate the tumor microenvironment and metastatic potential compared to subcutaneous models.[21]
Protocol 7: Orthotopic Lung Cancer Xenograft Model in Mice
This procedure requires significant surgical skill and must be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Preparation: Prepare a single-cell suspension of lung cancer cells (e.g., A549) in a mixture of serum-free medium and Matrigel.[6] Keep the cells on ice.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in the left lateral decubitus position. Make a small incision in the skin and muscle layers of the right chest wall.
-
Intrathoracic Injection: Using a fine-gauge needle, carefully inject the cell suspension directly into the lung parenchyma.[6][14][19]
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT scans.
Protocol 8: Orthotopic Breast Cancer Xenograft Model in Mice
-
Cell/Tumor Fragment Preparation: Prepare a suspension of breast cancer cells or small tumor fragments from a patient-derived xenograft (PDX) model.[9][18]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and make a small incision near the fourth inguinal mammary fat pad.[9]
-
Implantation: Gently create a pocket in the mammary fat pad and implant the cell suspension or tumor fragment.[9][18]
-
Wound Closure: Close the incision with surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and caliper measurements.
Efficacy and Toxicity Studies
Once tumors are established, mice are randomized into treatment and control groups to evaluate the efficacy and toxicity of the propanoic acid derivative.
-
Dosing and Administration: Administer the formulated compound and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, three times a week) and route (e.g., intravenous, oral gavage).
-
Efficacy Assessment: Monitor tumor volume regularly. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Toxicity Evaluation: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and physical appearance.[23] At the end of the study, collect blood for hematology and clinical chemistry analysis, and harvest major organs for histopathological examination.
| Parameter | Description |
| Animal Model | Mouse strain (e.g., NOD/SCID, BALB/c nude). |
| Tumor Model | Cell line, implantation site (subcutaneous or orthotopic). |
| Treatment Regimen | Dose, route of administration, frequency, duration. |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. |
| Body Weight Changes | A key indicator of systemic toxicity. |
| Clinical Observations | Any adverse effects observed during the study. |
Table 2: Essential Parameters for In Vivo Study Reporting.
Part 4: Signaling Pathway Diagrams
Visual representations of the signaling pathways potentially modulated by propanoic acid derivatives can aid in hypothesis generation and data interpretation.
Hypothesized modulation of the SIRT2/EGFR pathway.
Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway.
Conclusion
The investigation of propanoic acid derivatives as potential anticancer agents is a promising avenue of research. The protocols and application notes provided herein offer a structured and scientifically rigorous approach to characterizing their efficacy and mechanism of action. By combining comprehensive in vitro screening with well-designed in vivo studies, researchers can effectively evaluate the therapeutic potential of these compounds and contribute to the development of novel cancer therapies. It is imperative that all experiments are conducted with appropriate controls and that the data is analyzed and reported with transparency to ensure the integrity and reproducibility of the findings.
References
- 1. mdpi.com [mdpi.com]
- 2. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics | Semantic Scholar [semanticscholar.org]
- 7. ashland.com [ashland.com]
- 8. crodapharma.com [crodapharma.com]
- 9. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. A positive feedback loop involving EGFR/Akt/mTORC1 and IKK/NF-kB regulates head and neck squamous cell carcinoma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linear Ubiquitination Mediates EGFR-Induced NF-kB Pathway and Tumor Development[v1] | Preprints.org [preprints.org]
- 17. Crosstalk between circRNAs and the PI3K/AKT signaling pathway in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. dovepress.com [dovepress.com]
Introduction: Phenylpropanoic Acids as a Promising Scaffold for Novel Antimicrobials
An in-depth guide to the antimicrobial properties and evaluation of substituted phenylpropanoic acids, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from molecular mechanisms to detailed, field-proven laboratory protocols.
The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds capable of combating multidrug-resistant pathogens. Substituted phenylpropanoic acids, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety, have emerged as a promising area of research. These molecules, some of which are derived from natural sources, have demonstrated significant antimicrobial potential.[1][2] The versatility of their core structure allows for extensive chemical modification, enabling the fine-tuning of their biological activity. The ease of synthesis and the potential for developing derivatives with potent antibacterial and antifungal activities make them attractive candidates for further drug development.[3]
This guide provides a senior application scientist's perspective on evaluating the antimicrobial efficacy of this chemical class. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating through the diligent use of controls.
Pillar 1: Unraveling the Mechanism of Action
Understanding how a compound kills or inhibits microbial growth is fundamental to its development. While the exact mechanisms can vary depending on the specific substitutions, a primary mode of action for many phenolic acids involves the disruption of the bacterial cell membrane.[2][4]
Proposed Mechanism: Membrane Disruption and Metabolic Interference
Phenolic compounds can interfere with the structural and functional integrity of the bacterial cytoplasmic membrane. The lipophilic nature of the phenyl group facilitates interaction with the lipid bilayer, while the acidic carboxyl group can influence the transmembrane proton motive force. This disruption can lead to:
-
Increased Permeability: Alteration of membrane fluidity leads to the leakage of essential intracellular components like ions and metabolites.[2]
-
Inhibition of Membrane-Bound Enzymes: Key enzymes involved in cellular respiration and energy production, which are located in the cell membrane, can be inhibited.
-
Disruption of Energy Metabolism: Some compounds have been shown to inhibit key enzymes in metabolic pathways, such as those involved in protein or nucleic acid synthesis.[4][5]
Gram-positive bacteria are often more susceptible than Gram-negative bacteria, as the latter possess a protective outer membrane that can act as a barrier to hydrophilic molecules.[6]
References
- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Abstract: This document provides a comprehensive technical guide on 3-(4-isopropoxyphenyl)propanoic acid, a critical process-related impurity and structural isomer of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Designated as "Ibuprofen Impurity F" by the European Pharmacopoeia, the monitoring and control of this compound are essential for ensuring the quality, safety, and efficacy of ibuprofen drug substances and products.[1][2] This guide offers in-depth protocols for the plausible chemical synthesis, spectroscopic characterization, and analytical determination of this impurity, tailored for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.
Introduction: The Significance of Structural Isomers as Impurities
In pharmaceutical manufacturing, impurities can arise from various sources, including starting materials, synthetic intermediates, degradation products, or unintended side reactions. Process-related impurities that are structurally similar to the Active Pharmaceutical Ingredient (API) are of particular concern. They can exhibit different pharmacological or toxicological profiles and may co-elute with the API in standard chromatographic analyses, complicating quality control.
This compound is a positional isomer of ibuprofen. While ibuprofen is 2-(4-isobutylphenyl)propanoic acid, this impurity features an isopropoxy group instead of an isobutyl group and has the propanoic acid side chain attached at the beta-position of the phenyl ring, rather than the alpha-position. Its presence in ibuprofen synthesis can indicate impurities in starting materials or alternative reaction pathways. Therefore, robust analytical methods for its specific detection and quantification are mandated by regulatory bodies to ensure the purity of the final drug product.
This application note details the necessary methodologies to synthesize this compound for use as a reference standard, confirm its identity through spectroscopic analysis, and accurately quantify it in the presence of ibuprofen using a validated, stability-indicating HPLC method.
Plausible Synthesis Protocol for Reference Standard
The availability of a pure reference standard is a prerequisite for accurate analytical method development and validation. While various synthetic routes to ibuprofen are well-documented, a direct, published synthesis for this compound is less common.[3][4] The following protocol outlines a plausible multi-step synthesis adapted from established organic chemistry principles, suitable for laboratory-scale preparation.
Workflow: Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Isopropoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My initial Williamson ether synthesis of 4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde is giving a low yield. What are the likely side products?
Answer: Low yields in the synthesis of 4-isopropoxybenzaldehyde are often due to side reactions and incomplete conversion. The primary impurities to consider are:
-
Unreacted 4-hydroxybenzaldehyde: This is the most common impurity if the reaction does not go to completion. It can be identified by its distinct phenolic properties.
-
Products of C-alkylation: While O-alkylation is the desired reaction, some C-alkylation can occur on the aromatic ring, leading to isomeric impurities.
-
Elimination products from 2-halopropane: Under basic conditions, 2-bromopropane or 2-iodopropane can undergo elimination to form propene gas, which reduces the amount of alkylating agent available for the desired reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the alkylating agent and affect the reactivity of the base. Use anhydrous potassium carbonate and dry your solvent (e.g., 2-butanone) before use.[1]
-
Optimize the Base: A strong base like potassium carbonate is crucial for deprotonating the phenol. Ensure it is finely powdered to maximize surface area and used in a slight excess.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-hydroxybenzaldehyde starting material. If the reaction stalls, consider adding a catalytic amount of potassium iodide to promote the reaction, especially if using 2-bromopropane.[1]
-
Purification: Unreacted 4-hydroxybenzaldehyde can be removed by washing the ether solution with a dilute aqueous sodium hydroxide solution. The desired product, 4-isopropoxybenzaldehyde, will remain in the organic layer.[1]
Question 2: In my Horner-Wadsworth-Emmons (HWE) reaction to form the intermediate ethyl 3-(4-isopropoxyphenyl)propenoate, I'm observing a mixture of E/Z isomers. How can I improve the E-selectivity?
Answer: The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity with stabilized ylides.[2][3][4] However, reaction conditions can significantly influence the isomeric ratio.
Causality: The stereochemical outcome of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane formation.[2][4] Conditions that allow for equilibration to the more stable trans-intermediate will favor the (E)-alkene.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) generally provides excellent E-selectivity.[3]
-
Temperature Control: Running the reaction at a controlled, often ambient or slightly elevated, temperature can favor the thermodynamic product.
-
Nature of the Phosphonate: Using a phosphonate with bulkier ester groups (e.g., diethyl or diisopropyl) can enhance steric hindrance in the transition state, further promoting the formation of the E-isomer.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Add a solution of 4-isopropoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 3: The final hydrolysis of the ester to this compound seems to be incomplete, or I'm getting byproducts. What could be the issue?
Answer: Incomplete hydrolysis or the formation of byproducts during the saponification step can be attributed to several factors.
-
Insufficient Hydrolysis: The ester may be sterically hindered or the reaction time and temperature may not be sufficient for complete conversion.
-
Decarboxylation: While less common for this specific molecule under standard hydrolysis conditions, prolonged heating in strong acidic or basic media can potentially lead to some decarboxylation.
-
Side Reactions of the Isopropoxy Group: Although generally stable, under harsh acidic conditions, there is a slight possibility of ether cleavage.
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Heating the ester under reflux with an excess of aqueous sodium hydroxide or potassium hydroxide is a robust method.[5] The use of a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate the reaction.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting ester. The product acid will have a different Rf value and can be visualized with an appropriate stain.
-
Workup Procedure: After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. This salt is water-soluble. To isolate the final product, the basic solution should be cooled and then carefully acidified with a strong acid like hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.[5]
-
Purification: The precipitated acid can be collected by filtration and washed with cold water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often necessary to obtain a highly pure product.[6]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and reliable synthetic pathway involves a three-step sequence:
-
Williamson Ether Synthesis: Formation of 4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde and an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base like potassium carbonate.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The 4-isopropoxybenzaldehyde is then reacted with a phosphonate ylide, typically derived from triethyl phosphonoacetate, to form ethyl 3-(4-isopropoxyphenyl)propenoate.[2][3]
-
Reduction and Hydrolysis: The double bond of the propenoate is reduced, often via catalytic hydrogenation (e.g., H2/Pd-C), followed by hydrolysis of the ester to yield the final propanoic acid. Alternatively, the propenoate can be directly hydrolyzed to the cinnamic acid derivative, which is then reduced.
Q2: Are there alternative synthetic strategies to consider?
A2: Yes, other routes include:
-
Friedel-Crafts Acylation: Acylation of isopropyl phenyl ether with succinic anhydride in the presence of a Lewis acid like aluminum chloride, followed by reduction of the resulting keto-acid.[7][8][9] However, this method can sometimes lead to issues with regioselectivity.
-
Wittig Reaction: Similar to the HWE reaction, a Wittig reagent can be used to form the intermediate alkene.[10][11][12] However, the HWE reaction is often preferred for its superior E-selectivity and easier removal of byproducts.[3]
Q3: My final product has a slight color. What is the likely cause and how can I remove it?
A3: A slight coloration in the final product can be due to trace impurities, possibly arising from oxidation of any residual phenolic starting materials or other aromatic byproducts. To decolorize the product, you can try recrystallization with the addition of a small amount of activated carbon. The activated carbon will adsorb colored impurities, and can then be removed by hot filtration.
Q4: What are the key analytical techniques to confirm the structure and purity of the final product and intermediates?
A4: A combination of spectroscopic and analytical methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-O stretch of the ether.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity for a solid compound.[13]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify any impurities.
Visualizing Impurity Formation
The following diagram illustrates a common synthetic pathway and highlights potential points where impurities can be introduced.
Caption: Synthetic pathway with potential impurity formation points.
Summary of Potential Impurities
| Impurity | Originating Step | Reason for Formation | Recommended Removal Method |
| 4-Hydroxybenzaldehyde | Williamson Ether Synthesis | Incomplete reaction | Aqueous NaOH wash |
| C-Alkylated Isomers | Williamson Ether Synthesis | Side reaction | Column chromatography |
| (Z)-Isomer of Propenoate | Horner-Wadsworth-Emmons | Poor stereoselectivity | Optimize HWE conditions; chromatography |
| Unreacted Propenoate Ester | Hydrolysis | Incomplete reaction | Optimize hydrolysis; acid-base extraction |
References
- 1. prepchem.com [prepchem.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Stability issues of 3-(4-Isopropoxyphenyl)propanoic acid in solution
A Guide for Researchers on Ensuring Solution Stability
Welcome to the technical support resource for 3-(4-Isopropoxyphenyl)propanoic acid. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your materials. The stability of a compound in solution is a critical parameter that can influence experimental outcomes, from initial screening assays to late-stage drug development.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers and troubleshooting strategies for stability issues you may encounter with this compound in solution. We will delve into the "why" behind the protocols, grounding our advice in established chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily dictated by its chemical structure, which features a carboxylic acid group, an ether linkage, and a substituted aromatic ring. Consequently, the main factors you must control are pH, solvent choice, temperature, light exposure, and the presence of oxidizing agents . Each of these can initiate distinct degradation pathways. The acidity of the carboxylic acid itself is influenced by the electron-donating nature of the isopropoxy group.[1][2]
Caption: Key factors influencing the solution stability of the compound.
Q2: How does the pH of the solution affect the compound's stability?
The pH is a critical stability parameter. As a carboxylic acid, this compound will exist in its protonated form (R-COOH) at low pH and as its carboxylate salt (R-COO⁻) at higher pH. While the carboxylate form is often more soluble in aqueous media, extreme pH values can promote degradation:
-
Strongly Acidic Conditions (pH < 2): Can potentially lead to hydrolysis of the isopropyl ether linkage over time, especially with heat, yielding 3-(4-hydroxyphenyl)propanoic acid and isopropanol.
-
Strongly Alkaline Conditions (pH > 10): While less likely to affect the ether bond, highly alkaline conditions can promote oxidative degradation if dissolved oxygen is present. The carboxylate anion is generally stable, but other parts of the molecule may be susceptible.[2][3]
For general use, it is recommended to prepare solutions in a pH range of 3 to 8. Always use buffered systems for aqueous solutions to prevent pH drift.
Q3: What are the recommended solvents for dissolving and storing this compound?
Solubility and stability are intertwined. The compound is slightly soluble in water but readily soluble in most organic solvents.[4]
-
Recommended Organic Solvents: Ethanol, methanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices for preparing stock solutions.
-
Aqueous Solutions: For assays requiring aqueous buffers, first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO or ethanol). Then, dilute this stock into your aqueous buffer to the final desired concentration. This minimizes the amount of organic solvent in the final solution while preventing precipitation.
-
Caution: Avoid solvents that can react with the carboxylic acid, such as unpurified alcohols that may contain acidic or oxidizing impurities. When using DMSO for long-term storage, be aware that it can be hygroscopic and may absorb water, which could potentially influence stability.[5]
Q4: I'm observing unexpected peaks in my HPLC analysis. Could they be degradants?
Yes, new peaks, especially those that grow over time or upon sample stress, are often indicative of degradation. The molecular structure suggests several potential degradation pathways that could result in new chromatographic peaks:
-
Ether Hydrolysis: As mentioned, cleavage of the isopropoxy group under harsh acidic conditions would yield 3-(4-hydroxyphenyl)propanoic acid.
-
Oxidation: The benzylic position (the carbon on the propyl chain attached to the phenyl ring) and the isopropyl group itself can be susceptible to oxidation, leading to ketones or other oxidized species. Oxidative cleavage of the aromatic ring is also possible under extreme conditions.
-
Decarboxylation: While requiring significant energy (high heat), decarboxylation of the propanoic acid moiety is a theoretical possibility.
To confirm if new peaks are degradants, a forced degradation study is the definitive approach.[4][6][7] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and demonstrate that your analytical method can resolve them from the parent compound.
Troubleshooting Guide
Problem: My stock solution has turned yellow and/or a precipitate has formed.
-
Potential Cause 1: Oxidation. A yellow discoloration can be a sign of oxidative degradation of the aromatic ring or side chain. This is more likely if the solution was stored at room temperature, exposed to light, or prepared in a solvent that contained peroxide impurities.
-
Solution: Prepare fresh stock solutions. Use high-purity, fresh solvents. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing for long-term storage. Store solutions protected from light at -20°C or -80°C.
-
-
Potential Cause 2: Precipitation. If you diluted a concentrated organic stock solution into an aqueous buffer, you may have exceeded the compound's solubility limit in the final solvent mixture.
-
Solution: Re-prepare the solution by either increasing the ratio of organic co-solvent (if your experiment allows) or lowering the final concentration of the compound. Gentle warming and sonication may help redissolve the compound, but if it precipitates again upon cooling, the concentration is too high.
-
-
Potential Cause 3: pH Change. If using an unbuffered aqueous solution, absorption of atmospheric CO₂ can lower the pH, potentially causing the less soluble protonated form to precipitate.
-
Solution: Always use a well-buffered system (e.g., phosphate or acetate buffer) with sufficient buffering capacity for aqueous solutions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential for identifying likely degradation products and validating that your analytical method is "stability-indicating."[4][7][8] The goal is to achieve partial degradation, typically 5-20%, to allow for the detection of degradants without completely consuming the parent compound.[7]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8][9] Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[8][9]
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light stress as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Data Summary Table:
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Potential hydrolysis of ether linkage |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Some degradation possible |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Degradation expected, multiple products possible |
| Thermal | Heat | 48 hours | 80°C | Minor degradation may occur |
| Photolytic | Light (ICH Q1B) | Per Guideline | Ambient | Potential for photodegradation |
Protocol 2: Recommended Stability-Indicating HPLC Method
This method is a robust starting point for assessing the purity and stability of this compound. It is based on established methods for structurally similar propionic acid derivatives.[10][11][12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5-3.0)
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 264 nm.[10] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Principle: A method is considered "stability-indicating" if it can accurately measure the decrease of the active substance and the increase of degradation products, with no co-elution between the parent peak and any degradant or impurity peaks.[4] The results from your forced degradation study will provide the evidence for this.
References
- 1. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 2. byjus.com [byjus.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. selleckchem.com [selleckchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Arylpropanoic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the synthesis of 2-arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs) on Arylpropanoic Acid Synthesis
This section covers fundamental questions about the synthesis of arylpropanoic acids, providing a solid foundation for troubleshooting and optimization.
Q1: What are the most common and industrially relevant synthetic routes to 2-arylpropanoic acids?
A1: Several robust methods are employed for the synthesis of 2-arylpropanoic acids. The choice of route often depends on the starting materials' availability, cost, and the desired scale of the reaction. Key methods include:
-
Palladium-Catalyzed Carbonylation: This is a highly efficient, one-pot, two-step procedure that involves the Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene.[1] This method is valued for its high regioselectivity, leading to the desired branched-chain acid in good yields.[1][2]
-
Methylation of Arylacetonitriles: This classic approach involves the α-methylation of an arylacetonitrile using a reagent like dimethyl carbonate, followed by hydrolysis of the nitrile to the carboxylic acid.[3] This method is known for producing pure 2-arylpropanoic acids.[3]
-
Grignard Reaction with Carbon Dioxide: This involves the formation of an aryl Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate.[4][5][6] Subsequent acidification yields the desired carboxylic acid.[7] This is a versatile method for extending a carbon chain.
-
Biocatalytic Kinetic Resolution: For enantiomerically pure profens, enzymatic methods are often used. Lipases can selectively esterify one enantiomer of a racemic profen, allowing for the separation of the desired (S)-enantiomer, which is pharmacologically active.[8][9][10]
Q2: Why is the (S)-enantiomer of a profen the primary target in pharmaceutical synthesis?
A2: The pharmacological activity of profens, such as ibuprofen and naproxen, is almost exclusively attributed to the (S)-enantiomer.[8][9] This enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[9] For instance, (S)-ibuprofen is reported to be significantly more potent than its (R)-enantiomer in inhibiting prostaglandin synthesis.[8] While the (R)-enantiomer of some profens can undergo in-vivo chiral inversion to the active (S)-form, direct synthesis or resolution to obtain the pure (S)-enantiomer is often preferred to reduce metabolic load and potential side effects.[9][11]
Q3: What are the key analytical techniques for monitoring reaction progress and assessing final product purity?
A3: Robust analytical methods are crucial for both process optimization and quality control. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the target compound from starting materials, intermediates, and byproducts.[12][13] Chiral HPLC methods are essential for determining the enantiomeric excess (ee) of optically active profens.
-
Gas Chromatography (GC): GC is often used for analyzing volatile impurities or after derivatization of the carboxylic acid to a more volatile ester.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the identity of the synthesized arylpropanoic acid.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS provides molecular weight information, aiding in the identification of the product and any impurities.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of arylpropanoic acids.
Issue 1: Low Reaction Yield
Q: My palladium-catalyzed carbonylation reaction is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in palladium-catalyzed reactions are a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition from the active Pd(0) or Pd(II) species to an inactive form.
-
Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The wrong ligand can lead to poor reactivity.
-
Incorrect Stoichiometry or Reaction Conditions: Improper ratios of reactants, base, or catalyst loading can stall the reaction. Temperature and pressure are also critical parameters.
-
Solution: Systematically optimize the reaction conditions. A Design of Experiments (DoE) approach can be efficient. Refer to literature for established conditions for similar substrates. For example, a two-step, one-pot protocol for the synthesis of 2-aryl propionic acids has been developed with optimized conditions.[1]
-
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Synthesis
Caption: A decision-making workflow for troubleshooting low yields in palladium-catalyzed reactions.
Issue 2: Poor Regioselectivity
Q: My carbonylation of a styrene derivative is producing a significant amount of the linear isomer instead of the desired branched 2-arylpropanoic acid. How can I improve regioselectivity?
A: Achieving high regioselectivity for the branched product is a known challenge in the carbonylation of styrenes.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand are paramount in controlling the regioselectivity.
-
Solution: Bulky phosphine ligands tend to favor the formation of the branched isomer due to steric hindrance during the migratory insertion step. Experiment with ligands such as neoisopinocampheyldiphenylphosphine (NISPCPP) which has shown high regioselectivity.[1]
-
-
Solvent and Additives: The reaction medium can influence the catalyst's behavior.
-
Solution: Dioxane has been identified as an effective solvent for this transformation.[1] The addition of an acid cocatalyst is also crucial.
-
Issue 3: Side Reactions in Grignard Synthesis
Q: When synthesizing an arylpropanoic acid via a Grignard reaction with CO₂, I'm getting a low yield and several byproducts. What could be going wrong?
A: Grignard reagents are highly reactive and can participate in several side reactions.
-
Reaction with Water: Grignard reagents are strong bases and will be quenched by any protic source, especially water.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
-
Wurtz Coupling: The Grignard reagent can couple with the starting aryl halide.
-
Solution: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction.
-
-
Reaction with the Carboxylic Acid Product: The Grignard reagent can also react with the newly formed carboxylic acid in an acid-base reaction.
-
Solution: Use a sufficient excess of CO₂ and perform the reaction at a low temperature to ensure the Grignard reagent reacts with CO₂ before it can react with the product.
-
Section 3: Protocol Optimization Strategies
This section provides a sample protocol for a common synthetic route and a table summarizing key optimization parameters.
Sample Protocol: One-Pot, Two-Step Synthesis of 2-(4-methoxyphenyl)propanoic acid
This protocol is adapted from a literature procedure and illustrates the palladium-catalyzed Heck coupling and subsequent hydroxycarbonylation.[1]
Step 1: Heck Reaction
-
To a dry autoclave, add Pd(OAc)₂ (0.5 mol%), a suitable phosphine ligand (e.g., BuPAd₂, 2.0 mol%), 4-bromoanisole (1.0 eq), and anhydrous dioxane as the solvent.
-
Add triethylamine (1.5 eq) as the base.
-
Seal the autoclave, purge with ethylene gas, and then pressurize with ethylene to 20 bar.
-
Heat the reaction mixture to the optimized temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by GC or TLC).
Step 2: Hydroxycarbonylation
-
Cool the autoclave to room temperature and carefully vent the ethylene gas.
-
Acidify the reaction mixture with a controlled amount of HCl (e.g., 0.5 mmol).
-
Purge the autoclave with carbon monoxide (CO) and then pressurize to 40 bar.
-
Heat the reaction mixture and stir until the styrene intermediate is consumed.
-
After cooling and venting, work up the reaction mixture by extracting the product into an organic solvent, followed by purification (e.g., crystallization or column chromatography).
Data Table: Key Parameters for Optimization
| Parameter | Heck Reaction | Hydroxycarbonylation | Rationale & Key Considerations |
| Catalyst Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Same as Heck | Pd(OAc)₂ is a common and effective precursor. |
| Ligand | Bulky phosphines (e.g., BuPAd₂) | Bidentate phosphines (e.g., NISPCDPP) | Ligand choice is critical for both yield and regioselectivity.[1] |
| Solvent | Dioxane, Toluene | Dioxane | Dioxane is often preferred due to its good water solubility and boiling point.[1] |
| Base | NEt₃, K₂CO₃ | Not applicable | The base is crucial for the dehydrohalogenation step in the Heck reaction. |
| Temperature | 100-140 °C | 80-120 °C | Must be optimized to balance reaction rate and catalyst stability. |
| Pressure | 10-30 bar Ethylene | 30-50 bar CO | Sufficient pressure is needed to ensure adequate gas concentration in the solution. |
Logical Flow for Synthesis Route Selection
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. leah4sci.com [leah4sci.com]
- 5. 3.5 – Reactions of Carboxylic Acids and Derivatives – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. transformationtutoring.com [transformationtutoring.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(4-Isopropoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare this compound?
A1: The most prevalent and well-established method involves a two-step sequence:
-
Knoevenagel-Doebner Condensation: This step involves the reaction of 4-isopropoxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a base, often in a solvent like pyridine, which also serves as the medium. This condensation forms the intermediate, 3-(4-isopropoxyphenyl)acrylic acid (also known as 4-isopropoxycinnamic acid).
-
Catalytic Hydrogenation: The α,β-unsaturated bond in the acrylic acid intermediate is then selectively reduced using catalytic hydrogenation. A common and effective catalyst for this transformation is Palladium on carbon (Pd/C) under a hydrogen atmosphere.
This two-step approach is generally favored due to the high yields and selectivity that can be achieved under optimized conditions.
Q2: Why is the Knoevenagel-Doebner condensation preferred for the first step?
A2: The Knoevenagel-Doebner condensation is highly efficient for forming carbon-carbon double bonds between an aldehyde and an active methylene compound like malonic acid. The Doebner modification, which utilizes pyridine as both the solvent and catalyst, is particularly advantageous because it facilitates the decarboxylation of the intermediate, leading directly to the α,β-unsaturated carboxylic acid.
Q3: What is a typical expected yield for this synthesis?
A3: With optimized protocols, the Knoevenagel-Doebner condensation can yield 3-(4-isopropoxyphenyl)acrylic acid in the range of 80-95%. The subsequent catalytic hydrogenation step is also typically very high-yielding, often exceeding 95%. Therefore, an overall yield of 75-90% for the two-step process is a realistic expectation for a successful synthesis. Significant deviations below this range may indicate underlying issues that need to be addressed.
Troubleshooting Guide: Overcoming Poor Yield and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low yield or failure of the Knoevenagel-Doebner condensation of 4-isopropoxybenzaldehyde and malonic acid.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Solvent: The choice of base and solvent is critical. While piperidine can be used, pyridine is often preferred in the Doebner modification as it effectively catalyzes the condensation and subsequent decarboxylation.
-
Moisture in Reagents or Glassware: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and that the reagents, particularly the 4-isopropoxybenzaldehyde and pyridine, are anhydrous.
-
Incorrect Reaction Temperature: The reaction temperature influences the rate of both the condensation and decarboxylation. A temperature of around 80-100°C is typically optimal. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and discoloration.
-
Side Reactions: Aldehyd self-condensation can occur, especially with stronger bases. Using a mild base like pyridine helps to minimize this.
Experimental Protocol: Optimized Knoevenagel-Doebner Condensation
-
To a round-bottom flask equipped with a reflux condenser, add 4-isopropoxybenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and pyridine (2-3 volumes).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction for the evolution of CO2.
-
After completion (monitored by TLC, observing the disappearance of the aldehyde), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the 3-(4-isopropoxyphenyl)acrylic acid.
-
Filter the solid, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.
Problem 2: Incomplete catalytic hydrogenation of 3-(4-isopropoxyphenyl)acrylic acid.
Potential Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The Pd/C catalyst can be poisoned by impurities carried over from the previous step, such as sulfur compounds or residual pyridine. Ensure the acrylic acid intermediate is thoroughly washed and dried. The catalyst itself may also be old or of poor quality.
-
Insufficient Hydrogen Pressure: While the reaction can sometimes proceed at atmospheric pressure, a slightly elevated pressure (e.g., 50 psi) using a Parr hydrogenator will ensure a more efficient and complete reaction.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas. Ensure vigorous stirring throughout the reaction.
-
Choice of Solvent: The solvent can impact the reaction rate. Ethanol, methanol, and ethyl acetate are commonly used and effective solvents for this type of hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
In a suitable hydrogenation vessel, dissolve the 3-(4-isopropoxyphenyl)acrylic acid (1.0 eq.) in ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Problem 3: Presence of impurities in the final product.
Identifying and removing common impurities is crucial for obtaining a high-purity final product.
| Potential Impurity | Source | Identification by ¹H NMR | Removal Strategy |
| Unreacted 3-(4-isopropoxyphenyl)acrylic acid | Incomplete hydrogenation | Signals in the vinylic region (around 6.3-7.8 ppm). | Re-subject the crude product to the hydrogenation conditions. |
| Unreacted 4-isopropoxybenzaldehyde | Incomplete Knoevenagel condensation | Aldehyde proton signal around 9.8 ppm. | Wash the crude acrylic acid intermediate thoroughly before hydrogenation. |
| Over-hydrogenated product (e.g., 3-(4-isopropoxycyclohexyl)propanoic acid) | Harsh hydrogenation conditions (high pressure/temperature) | Absence of aromatic proton signals (around 6.8-7.2 ppm) and presence of broad aliphatic signals. | Use milder hydrogenation conditions (lower pressure and temperature). |
Purification Strategy: Acid-Base Extraction
This is a highly effective method for purifying the final carboxylic acid product.
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The desired this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the product precipitates out.
-
Filter the pure solid product, wash with cold water, and dry under vacuum.
Visualizing the Process
Synthetic Pathway and Troubleshooting Logic
The following diagrams illustrate the main synthetic pathway and a decision tree for troubleshooting low yield.
Caption: Overall synthetic scheme for this compound.
Caption: Decision tree for troubleshooting low yield.
Technical Support Center: Synthesis of Propanoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of propanoic acid esters, amides, and acid chlorides. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve side reactions, ensuring the integrity and success of your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common challenges in synthesizing propanoic acid derivatives?
-
How can I improve the yield of my Fischer esterification?
-
My propanoyl chloride is impure. What are the likely contaminants and how can I purify it?
-
I am getting a nitrile byproduct during my amide synthesis. How can I prevent this?
-
My chiral α-substituted propanoic acid derivative is losing its optical purity. What is causing this racemization and how can I stop it?
-
-
Troubleshooting Guide: Side Reactions in Detail
-
Esterification Reactions: Unwanted Equilibrium and Competing Reactions
-
Acid Chloride Synthesis: Hydrolysis and Purification Issues
-
Amide Synthesis: Dehydration, Racemization, and Coupling Agent Byproducts
-
General Side Reactions: β-Elimination and Decarboxylation
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing propanoic acid derivatives?
A1: The primary challenges in synthesizing propanoic acid derivatives revolve around managing equilibrium-driven reactions, preventing unwanted side reactions, and preserving stereochemical integrity. For esterification, the main hurdle is overcoming the equilibrium to drive the reaction to completion. In the synthesis of propanoyl chloride, its high reactivity, particularly towards moisture, poses significant challenges for yield and purity. Amide synthesis often contends with side reactions like dehydration to nitriles and racemization of adjacent chiral centers, especially when using coupling agents.
Q2: How can I improve the yield of my Fischer esterification of propanoic acid?
A2: Fischer esterification is a reversible reaction, so driving the equilibrium towards the product side is key to improving yield.[1][2] There are two primary strategies to achieve this:
-
Use of Excess Reactant: Employing a large excess of the alcohol is a common and effective method to shift the equilibrium towards the ester product, according to Le Châtelier's principle.[3][4]
-
Removal of Water: As water is a product of the reaction, its removal will also drive the equilibrium forward.[1][5] This can be accomplished by:
Q3: My propanoyl chloride is impure. What are the likely contaminants and how can I purify it?
A3: Propanoyl chloride is highly reactive and susceptible to hydrolysis. The most common impurity is propanoic acid, formed from the reaction with adventitious moisture.[8][9] If thionyl chloride was used for the synthesis, residual thionyl chloride or byproducts like sulfur dioxide and hydrochloric acid might also be present.[10]
Purification Protocol:
Fractional distillation is the most effective method for purifying propanoyl chloride.[11]
-
Apparatus: Use a dry, clean distillation apparatus. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Distillation: Collect the fraction boiling at approximately 80 °C.[11]
-
Storage: Store the purified propanoyl chloride in a tightly sealed container under an inert atmosphere to prevent degradation.
Q4: I am getting a nitrile byproduct during my amide synthesis. How can I prevent this?
A4: The formation of a nitrile (propanenitrile in this case) is a common side reaction during the synthesis of primary amides, resulting from the dehydration of the amide.[12][13] This is particularly prevalent when using strong dehydrating agents or certain coupling reagents.
Preventative Measures:
-
Choice of Reagents:
-
If preparing the amide from the carboxylic acid, avoid overly harsh dehydrating conditions.
-
When using coupling agents like DCC or EDC, dehydration of asparagine and glutamine residues is a known side reaction in peptide synthesis, and by extension, a possibility with other primary amides.[14]
-
Consider using coupling reagents known to minimize dehydration, such as BOP, though be mindful of its carcinogenic byproduct.[14]
-
-
Reaction Conditions: The dehydration of amides to nitriles is often promoted by high temperatures. Running the reaction at lower temperatures can help minimize this side reaction.
Q5: My chiral α-substituted propanoic acid derivative is losing its optical purity. What is causing this racemization and how can I stop it?
A5: Racemization at the α-carbon of a carbonyl compound can occur in the presence of either acid or base.[15] The mechanism involves the formation of a planar enol or enolate ion intermediate, which can then be protonated from either face with equal probability, leading to a loss of stereochemical information.[15]
Mitigation Strategies:
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base and running the reaction at low temperatures.
-
Coupling Reagents: When synthesizing amides from chiral α-substituted propanoic acids, the choice of coupling agent is critical. Carbodiimide reagents (DCC, EDC) can cause partial racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester intermediate that couples with less racemization.[14][16]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Troubleshooting Guide: Side Reactions in Detail
Esterification Reactions: Unwanted Equilibrium and Competing Reactions
The Fischer esterification of propanoic acid is a classic, yet often troublesome, reaction due to its reversible nature and potential for side reactions.
Problem: Low Ester Yield Due to Equilibrium
-
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2] Without intervention, the reaction will reach a point where the forward and reverse reactions occur at the same rate, limiting the yield.
-
Troubleshooting Protocol:
Problem: Formation of an Ether Byproduct
-
Causality: Under acidic conditions, alcohols can undergo dehydration to form ethers. This is particularly problematic with secondary alcohols like isopropanol and at higher temperatures.[17]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for esterification to proceed at a reasonable rate.
-
Catalyst Modification: Switch from a strong dehydrating acid like sulfuric acid to a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[5][17]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions that favor ether formation.
-
| Side Reaction | Causal Factor(s) | Preventative Measures |
| Hydrolysis of Ester | Presence of water | Use excess alcohol; remove water via Dean-Stark or desiccants.[1][7] |
| Ether Formation | Excess acid, high temperature, secondary alcohols | Use milder acid catalyst (p-TsOH); lower reaction temperature.[17] |
dot
Caption: Troubleshooting logic for Fischer esterification.
Acid Chloride Synthesis: Hydrolysis and Purification Issues
The synthesis of propanoyl chloride from propanoic acid, typically using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is generally efficient but requires careful handling due to the product's reactivity.
Problem: Low Yield Due to Hydrolysis
-
Causality: Acyl chlorides are highly electrophilic and react vigorously with water, hydrolyzing back to the corresponding carboxylic acid.[8][9] Exposure to atmospheric moisture during the reaction or workup is a common cause of reduced yield.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Solvent Choice: Use a dry, aprotic solvent if a solvent is necessary.
-
Workup: Quench the reaction carefully and perform any aqueous washes quickly at low temperatures.
-
Schotten-Baumann Conditions: For subsequent reactions in aqueous media, consider using the Schotten-Baumann technique, which involves a two-phase system with an aqueous base. This allows the desired reaction to occur at the interface while the base neutralizes the HCl byproduct and minimizes hydrolysis of the acyl chloride.[18]
-
Problem: Product Contamination
-
Causality: The primary non-volatile impurity is typically the starting carboxylic acid due to incomplete reaction or hydrolysis. Residual chlorinating agent can also be present.
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure the chlorinating agent is used in at least a stoichiometric amount, and often a slight excess, to drive the reaction to completion.
-
Purification:
-
Distillation: Fractional distillation is the most effective method for separating propanoyl chloride (b.p. ~80 °C) from propanoic acid (b.p. ~141 °C) and other less volatile impurities.[11]
-
Washing: A careful and quick wash with a cold, saturated sodium bicarbonate solution during workup can remove acidic impurities, but this must be done cautiously to avoid significant product loss through hydrolysis.
-
-
dot
Caption: Synthesis and purification workflow for propanoyl chloride.
Amide Synthesis: Dehydration, Racemization, and Coupling Agent Byproducts
Amide bond formation is a cornerstone of organic synthesis. While direct heating of an ammonium salt of propanoic acid can yield propanamide, coupling agents are often used for milder conditions and broader substrate scope, which introduces specific side reactions.
Problem: Formation of Propanenitrile
-
Causality: Primary amides can be dehydrated to nitriles under certain conditions. This is a known side reaction with some carbodiimide coupling reagents and is favored by high temperatures.[12][14] Thionyl chloride will also readily dehydrate a primary amide.[13]
-
Troubleshooting Protocol:
-
Reagent Selection: If using a coupling agent, be aware of its potential to cause dehydration. If dehydration is a persistent issue, consider alternative coupling agents or a different synthetic route (e.g., via the acid chloride).
-
Temperature Control: Keep the reaction temperature as low as feasible. For many coupling reactions, 0 °C to room temperature is sufficient.
-
Avoid Strong Dehydrating Agents: Do not use reagents like P₂O₅, POCl₃, or SOCl₂ if the amide is the desired product.[19]
-
Problem: Racemization of α-Chiral Center
-
Causality: The activation of the carboxylic acid by a coupling agent can increase the acidity of the α-proton. Base-catalyzed deprotonation leads to a planar enolate, which can be reprotonated non-stereoselectively, causing racemization.[14][15]
-
Troubleshooting Protocol:
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimides (like EDC) to minimize racemization.[14]
-
Base Selection: If an external base is needed, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) in stoichiometric amounts. Avoid strong bases or excess base.
-
Low Temperature: Perform the coupling reaction at low temperatures (e.g., -15 °C to 0 °C) to slow down the rate of enolization.
-
Problem: Difficulty Removing Coupling Agent Byproducts
-
Causality: Carbodiimide coupling agents form urea byproducts. Dicyclohexylurea (DCU), from DCC, is poorly soluble in most organic solvents, while the urea from EDC is water-soluble.[20]
-
Troubleshooting Protocol:
-
DCC/DCU: If using DCC in solution-phase synthesis, the precipitated DCU can be removed by filtration. However, this makes DCC unsuitable for solid-phase synthesis.[20]
-
EDC/EDC-urea: When using EDC, the water-soluble urea byproduct can be removed during an aqueous workup.[20][21] Perform several aqueous washes to ensure complete removal.
-
| Side Reaction | Causal Factor(s) | Preventative Measures |
| Nitrile Formation | Dehydrating conditions, certain coupling agents | Avoid strong dehydrating agents; lower reaction temperature.[12][19] |
| Racemization | Base, activation of α-proton | Use additives (HOBt, Oxyma); use non-nucleophilic base; low temperature.[14] |
| Urea Byproducts | Use of carbodiimides (DCC, EDC) | For DCC, filter the precipitated DCU. For EDC, perform aqueous washes.[20] |
General Side Reactions: β-Elimination and Decarboxylation
Problem: β-Elimination
-
Causality: If the propanoic acid derivative has a suitable leaving group on the β-carbon, a β-elimination reaction can occur to form an α,β-unsaturated carbonyl compound, especially in the presence of a base.[22][23] Tertiary alcohols are also prone to elimination under acidic esterification conditions.[2]
-
Troubleshooting Protocol:
-
Substrate Design: If possible, choose starting materials without good leaving groups at the β-position.
-
Base Selection: Use non-nucleophilic, sterically hindered bases if a base is required for other reasons.
-
Temperature Control: Keep reaction temperatures low to disfavor elimination pathways.
-
Problem: Decarboxylation
-
Causality: While simple carboxylic acids are generally stable to decarboxylation, this reaction can occur if there is a carbonyl group at the β-position (a β-keto acid).[24][25] The reaction proceeds through a cyclic transition state upon heating.
-
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating if your propanoic acid derivative has a β-carbonyl group.
-
Protection/Deprotection Strategy: If the β-carbonyl is part of the synthetic design, consider protecting it until after the desired transformation on the propanoic acid moiety is complete.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. reddit.com [reddit.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. jackwestin.com [jackwestin.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting HPLC Separation of Propanoic Acid Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of propanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging small polar molecules. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of propanoic acid on my C18 column?
A1: This is a classic challenge with small, polar organic acids. Standard C18 columns primarily retain compounds through hydrophobic interactions. Propanoic acid, being highly polar, has very little affinity for the non-polar stationary phase, causing it to elute at or near the void volume.
-
Causality: The short alkyl chain of propanoic acid does not provide sufficient non-polar character for effective interaction with the C18 ligands.[1][2] In highly aqueous mobile phases (often required for polar analytes), traditional C18 columns can suffer from "phase dewetting" or "phase collapse," where the C18 chains fold upon themselves, reducing the available surface area for interaction and further decreasing retention.[3]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. To increase retention on a reversed-phase column, you must suppress the ionization of the carboxylic acid group. The pKa of propanoic acid is approximately 4.87. By adjusting the mobile phase pH to be at least 2 units below the pKa (i.e., pH ≤ 2.8), the acid will be in its neutral, more hydrophobic form, promoting interaction with the stationary phase.[4] A common choice is a phosphate buffer or adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase.[5][6][7]
-
Column Selection: Consider using a column designed for polar analytes. "Aqueous" C18 (AQ-type) columns are specifically engineered with polar-embedded or polar-endcapped phases to prevent phase collapse in highly aqueous mobile phases and provide alternative retention mechanisms.[3][8]
-
Alternative Chromatography Modes: If reversed-phase proves inadequate, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography.[1][9][10]
-
Q2: My propanoic acid peak is tailing severely. What's causing this and how do I fix it?
A2: Peak tailing for acidic compounds is a frequent and frustrating issue, often pointing to secondary interactions with the stationary phase.
-
Causality: The primary cause is the interaction of the analyte with residual, acidic silanol groups (Si-OH) on the surface of the silica-based column packing material.[11][12][13] At a mobile phase pH above 3, these silanol groups can become deprotonated (SiO-), creating active sites that can interact strongly with polar functional groups on the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[12][14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Steps:
-
Lower Mobile Phase pH: As with retention, lowering the pH protonates the silanol groups, minimizing the secondary ionic interactions.[11]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to cover many of the residual silanols. If you are using an older column, it may be more prone to these secondary effects.[13]
-
Increase Buffer Strength: A buffer concentration that is too low may not have the capacity to maintain a consistent pH at the column surface, especially when the sample is injected. A concentration of 10-25 mM is typically a good starting point.[15]
-
Consider Inert Hardware: For highly sensitive analyses, interactions can occur with the stainless steel surfaces of the column hardware itself. Bio-inert or PEEK-lined columns can mitigate these effects.[16]
-
Advanced Troubleshooting: Isomer-Specific Separation
Q3: I'm trying to separate structural isomers like 2-methylpropanoic acid and butanoic acid, but they are co-eluting. How can I improve resolution?
A3: Separating structural isomers is a challenge of selectivity. Since they have the same mass and often similar polarities, you must exploit subtle differences in their structure and interaction with the stationary phase.
-
Causality: The key to separating these isomers lies in maximizing the differential interactions based on their shape. Butanoic acid is a linear chain, while 2-methylpropanoic acid is branched. This difference in molecular shape can influence how they interact with the stationary phase.
-
Strategies for Improving Resolution:
| Parameter | Recommended Action | Scientific Rationale |
| Column Chemistry | Switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. | These phases offer different selectivity mechanisms (π-π interactions for Phenyl-Hexyl, hydrogen bonding for polar-embedded) that can better differentiate the shapes of the isomers. |
| Mobile Phase | Optimize the organic modifier. Try switching from acetonitrile to methanol or vice-versa. | Acetonitrile and methanol have different properties as organic modifiers. Methanol is a protic solvent and a better hydrogen-bond donor, which can alter selectivity for compounds capable of hydrogen bonding. |
| Temperature | Systematically vary the column temperature (e.g., test at 25°C, 30°C, 40°C). Lowering the temperature often improves isomer separations.[17] | Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[18][19] A change in temperature can alter the relative retention of the isomers, sometimes even reversing their elution order.[20][21] |
Q4: How can I approach the separation of chiral isomers, such as the enantiomers of 2-chloropropanoic acid?
A4: The separation of enantiomers requires a chiral environment. This cannot be achieved on a standard achiral column (like a C18) without modification.
-
Causality: Enantiomers have identical physical properties in an achiral environment. To separate them, you must create a scenario where transient diastereomeric complexes are formed between the analytes and a chiral selector, leading to different interaction energies and thus different retention times.[22]
-
Methodologies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[23]
-
Experimental Protocol:
-
Column Selection: Choose a CSP based on the analyte's functional groups. For a carboxylic acid, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective.
-
Mobile Phase: Chiral separations are often performed in normal-phase or polar organic modes (e.g., Hexane/Ethanol/Methanol mixtures). Reversed-phase conditions are also possible with certain CSPs.[24]
-
Optimization: Method development involves screening different CSPs and optimizing the mobile phase composition and additives (e.g., a small amount of acid or base) to achieve resolution.
-
-
-
Pre-column Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[23]
-
Workflow Diagram:
Caption: Workflow for chiral separation via derivatization.
-
Considerations: This method adds complexity and requires a pure chiral derivatizing reagent. The reaction must proceed to completion without causing racemization of the analyte.[24][25][26][27] A study on 2-chloropropionic acid successfully used derivatization with 1-naphthylamine followed by separation on a Chiralcel OD-H column.[24]
-
-
General HPLC System Health
Q5: I'm observing fluctuating retention times in my analysis. What are the likely causes?
A5: Retention time instability is a common sign of system issues that can compromise the reliability of your data.
-
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary culprit. An error of just 1% in the organic solvent ratio can shift retention times by 5-15%.[28]
-
Solution: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Ensure components are fully mixed before use.[28]
-
-
Temperature Fluctuation: The laboratory's ambient temperature can affect results if a column oven is not used. Even with an oven, ensure it is properly calibrated and maintaining a stable temperature.[29] A change of just a few degrees can be enough to cause noticeable drift.[18]
-
Pump Performance and Leaks: Inconsistent flow from the pump due to worn seals, check valve issues, or leaks in the system will cause pressure fluctuations and, consequently, retention time shifts.
-
Solution: Regularly perform pump maintenance. Check for any visible leaks at fittings and seals. Monitor the system pressure; it should be stable during an isocratic run.[30]
-
-
Column Equilibration: Insufficient equilibration time after changing mobile phases or after a gradient run will lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injecting samples.[29]
-
-
References
- 1. hplc.eu [hplc.eu]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. hplc.eu [hplc.eu]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. portal.ct.gov [portal.ct.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. acdlabs.com [acdlabs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. hplc.eu [hplc.eu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chromtech.com [chromtech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. waters.com [waters.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 26. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
- 30. aelabgroup.com [aelabgroup.com]
Technical Support Center: Degradation Pathways of 3-(4-Isopropoxyphenyl)propanoic Acid
Welcome to the technical support center for 3-(4-Isopropoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of studying the degradation pathways of this molecule. Our approach is grounded in established principles of chemical stability analysis and regulatory expectations for forced degradation studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation pathways of this compound?
A1: Understanding the degradation pathways is a cornerstone of drug development and is essential for several reasons:
-
Stability Assessment: It reveals the intrinsic chemical stability of the molecule, helping to define appropriate storage conditions, shelf-life, and packaging requirements.[3]
-
Method Development: Forced degradation studies are required to develop and validate stability-indicating analytical methods (e.g., HPLC). These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate potency measurements over time.[4]
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or even be toxic. Identifying and characterizing significant degradants is a critical step in the safety qualification of a drug product.
-
Regulatory Compliance: Regulatory agencies like the FDA require stress testing data to be submitted as part of the drug approval process, typically during Phase III of clinical development.[2][3]
Q2: What are the most probable degradation pathways for this compound based on its structure?
A2: The structure of this compound contains three key functional groups susceptible to degradation: the isopropoxy ether, the aromatic phenyl ring, and the propanoic acid side chain. Based on these features, the most likely degradation pathways are:
-
Hydrolysis: The ether linkage is a primary target. Under acidic conditions, it can undergo cleavage to form 4-hydroxyphenylpropanoic acid and isopropanol.
-
Oxidation: The molecule is susceptible to oxidative stress. Potential oxidation sites include the aromatic ring (leading to hydroxylated derivatives), the benzylic carbon on the isopropoxy group, or the propanoic acid side chain. The use of agents like hydrogen peroxide can generate these relevant degradation products.[2]
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage or rearrangement reactions, often through free-radical mechanisms. Photostability testing is a required part of forced degradation studies.[1]
Q3: What are the standard conditions for a forced degradation study?
A3: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to generate a target degradation of approximately 10-15%.[3] While specific conditions may need optimization, a standard set of stressors includes:
| Degradation Type | Typical Experimental Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 40-60 °C | To challenge the stability of acid-labile groups, such as the ether linkage.[2] |
| Base Hydrolysis | 0.1 M NaOH at 40-60 °C | To challenge the stability of base-labile groups. |
| Oxidation | 3% H₂O₂ at room temperature or slightly elevated | To mimic oxidative degradation, which can be initiated by trace metal ions or peroxides.[1][2] |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | To assess the intrinsic thermal stability of the molecule in the solid state. |
| Photodegradation | Exposure to UV (320-400 nm) and visible light | To evaluate the molecule's sensitivity to light, as specified in ICH Q1B guidelines.[2] |
Note: It is crucial to include controls (e.g., drug substance in the same solvent without the stressor) to differentiate true degradants from artifacts.
Troubleshooting Guide
Issue 1: My compound shows minimal or no degradation under standard stress conditions.
-
Causality: The molecule may be highly stable, or the stress conditions are not sufficiently stringent. Regulatory guidance suggests that failure to achieve degradation is not a failure of the study, but you must demonstrate that the conditions were appropriately challenging.
-
Troubleshooting Steps:
-
Increase Stressor Severity: Incrementally increase the concentration of the acid, base, or oxidizing agent. For example, move from 0.1 M HCl to 1.0 M HCl.
-
Elevate Temperature: Increase the temperature in controlled increments (e.g., from 60 °C to 80 °C).
-
Extend Exposure Time: Increase the duration of the stress test, taking samples at multiple time points (e.g., 24, 48, 72 hours) to track the degradation profile.
-
Change Solvent: If solubility is low, consider using a co-solvent like acetonitrile or methanol. However, ensure the co-solvent is inert and does not interfere with the analysis.[1]
-
Issue 2: My chromatogram is overly complex with too many peaks after stressing.
-
Causality: This can result from overly harsh stress conditions causing secondary degradation (degradation of the primary degradants) or from interactions with excipients if testing a drug product.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the stressor concentration, temperature, or exposure time to target a degradation level of 10-15%.[3]
-
Analyze a Placebo: For drug products, stress a placebo formulation under the same conditions. This helps distinguish degradants of the API from those arising from excipients.[1]
-
Use Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the spectral purity of the main peak and all degradant peaks. This can help identify co-eluting impurities.[4]
-
Optimize Chromatography: Improve the HPLC method's resolution by adjusting the mobile phase composition, gradient slope, or column chemistry.
-
Issue 3: I am struggling to identify the structure of an unknown degradation product.
-
Causality: Structure elucidation requires a combination of analytical techniques to piece together molecular information. A single method is often insufficient.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use LC-MS/MS with an instrument like a Q-TOF or Orbitrap. This will provide an accurate mass of the parent ion (to determine elemental composition) and its fragmentation pattern (to identify structural motifs).
-
Compare Fragmentation: Compare the MS/MS fragmentation pattern of the degradant with that of the parent compound. Common fragmentation pathways can reveal which part of the molecule has been modified.
-
Predict and Confirm: Based on the mass shift and likely chemical reactions (e.g., +16 Da for hydroxylation, -42 Da for loss of the isopropyl group from the ether), propose candidate structures.
-
Forced Synthesis: If a degradant is significant, consider synthesizing the proposed structure to confirm its identity by comparing its retention time and mass spectrum with the observed impurity.
-
Predicted Degradation Pathways of this compound
The following diagram illustrates the most probable degradation pathways based on the chemical structure of the molecule.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This is a starting point for developing a stability-indicating method. Optimization will be required.
-
Instrumentation:
-
HPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). A robust, high-purity silica column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength relevant to the chromophore of the parent compound (e.g., 220 nm and 275 nm).
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the sample to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed and control samples with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
Filter samples through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
-
Analyze the mass spectra for each new peak to determine its mass-to-charge ratio (m/z) and propose a molecular formula and structure.
-
References
Technical Support Center: Solubility of 3-(4-Isopropoxyphenyl)propanoic acid
Welcome to the technical support guide for 3-(4-Isopropoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in experimental assays. This guide is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
I. Understanding the Molecule: Physicochemical Properties
Before delving into solubilization protocols, it is crucial to understand the inherent properties of this compound. As a carboxylic acid, its solubility is intrinsically linked to its protonation state, which is dictated by the pH of the surrounding medium.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a weakly acidic compound. Its structure, featuring a hydrophobic isopropoxyphenyl group and a polar propanoic acid moiety, results in limited aqueous solubility in its neutral form. Key properties to consider are:
-
pKa: While the exact experimental pKa for this specific molecule is not readily published, the pKa of most carboxylic acids falls within the range of 4-5.[1] This means that at a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.
-
logP (Octanol-Water Partition Coefficient): An estimated logP value suggests a preference for a non-polar environment, contributing to its poor water solubility.
-
Molecular Weight: The molecular weight of 208.25 g/mol is relatively small, which can be advantageous for solubility compared to larger molecules.
II. Troubleshooting Poor Solubility in Aqueous Buffers
A common starting point for many biological assays is a neutral pH buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. At this pH, this compound may exhibit poor solubility.
Q2: I'm having trouble dissolving this compound in PBS (pH 7.4). What is the first troubleshooting step?
A2: The primary reason for poor solubility in neutral buffers is that the carboxylic acid group is not fully deprotonated. The most effective initial step is to increase the pH of the solution.
-
Mechanism of Action: By raising the pH above the compound's pKa, the carboxylic acid group (-COOH) will deprotonate to form the more soluble carboxylate salt (-COO⁻).[2] This ionized form is significantly more water-soluble.
-
Practical Application: Prepare a concentrated stock solution in a slightly basic aqueous solution. A common and effective method is to use a dilute solution of sodium hydroxide (NaOH) or another suitable base to raise the pH. For every pH unit above the pKa, the solubility can increase by a factor of 10.[3][4]
Q3: What is a reliable, step-by-step protocol for preparing a stock solution of this compound using pH modification?
A3: The following protocol provides a systematic approach to solubilizing the compound through pH adjustment.
Experimental Protocol: pH-Adjusted Stock Solution Preparation
-
Initial Weighing: Accurately weigh the desired amount of this compound.
-
Initial Solvent Addition: Add a small volume of high-purity water. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add a low molarity solution of NaOH (e.g., 0.1 N) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Continue adding the base until the compound is fully dissolved. The pH at this point will be above the compound's pKa.
-
Final Volume and Buffer Addition: Once dissolved, add the appropriate buffer (e.g., PBS) to reach the final desired concentration and volume.
-
Final pH Check: Verify the final pH of the stock solution. For many cell-based assays, it is crucial to ensure the final pH of the working solution is compatible with the biological system.
III. The Role of Co-solvents in Enhancing Solubility
When pH modification alone is insufficient or not suitable for the experimental system, the use of co-solvents is a powerful alternative.
Q4: When should I consider using a co-solvent, and what are the best choices for this compound?
A4: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of poorly soluble compounds.[5][6] They are particularly useful when a high concentration of the compound is required, or when the final formulation needs to be at a specific pH where the compound's intrinsic solubility is low.
Table 1: Recommended Co-solvents for this compound
| Co-solvent | Properties & Considerations | Recommended Starting Concentration in Stock Solution |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent. Excellent for dissolving a wide range of compounds. Can be toxic to some cell lines at higher concentrations. | Up to 100% for a concentrated stock |
| Ethanol | A polar protic solvent. Generally well-tolerated in many biological systems. | 50-100% |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer. Less toxic than DMSO and ethanol. Can also improve compound stability. | 20-50% |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent. Similar to DMSO in its solubilizing power but can be more toxic. | Up to 100% for a concentrated stock |
Q5: How do I prepare a stock solution using a co-solvent?
A5: The general principle is to dissolve the compound in the pure co-solvent first to create a high-concentration stock, which is then diluted into the aqueous assay buffer.
Experimental Protocol: Co-solvent-Based Stock Solution Preparation
-
Weigh Compound: Accurately weigh the this compound.
-
Add Co-solvent: Add the chosen co-solvent (e.g., DMSO) to the solid compound.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can aid dissolution but be mindful of potential compound degradation.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent water absorption by hygroscopic solvents like DMSO.
Important Note on Co-solvent Use in Assays: Always run a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent on the biological system.
IV. Advanced Solubilization Strategies
For particularly challenging assays or for in vivo studies, more advanced formulation strategies may be necessary.
Q6: My assay is sensitive to both pH changes and organic solvents. Are there other options to improve the solubility of this compound?
A6: Yes, several advanced techniques can be employed, often in combination.
-
Use of Excipients: Certain excipients can act as solubilizing agents.[7] For instance, cyclodextrins can form inclusion complexes with the hydrophobic part of the molecule, effectively shielding it from the aqueous environment and increasing its solubility.[8]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][10] Methods like spray drying or hot-melt extrusion can be used to create these amorphous solid dispersions, which often exhibit enhanced dissolution rates.[11]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12][13] These formulations form fine emulsions upon contact with aqueous media, facilitating drug solubilization.
Diagram 1: Decision-Making Workflow for Solubilization
A workflow for selecting an appropriate solubilization strategy.
V. Frequently Asked Questions (FAQs)
Q7: Can I heat the solution to improve solubility?
A7: Gentle warming can be effective, but it should be done with caution. Excessive heat can lead to the degradation of the compound. It is advisable to first attempt solubilization at room temperature and only use gentle heat if necessary. Always check the compound's stability at elevated temperatures.
Q8: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A8: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present. To address this:
-
Decrease the final concentration: Your target concentration may be too high.
-
Increase the co-solvent percentage in the final solution: Be mindful of the tolerance of your assay system to the co-solvent.
-
Use a different co-solvent or a combination of co-solvents.
-
Consider one of the advanced strategies mentioned above if the problem persists.
Q9: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?
A9: Yes, always consult the Safety Data Sheet (SDS) for the compound and any solvents used.[14][15][16][17] General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound and solvents in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
Diagram 2: General Workflow for Preparing a Working Solution
A simplified workflow for preparing a final working solution.
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. download.basf.com [download.basf.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. cpachem.com [cpachem.com]
Technical Support Center: Enantioselective Synthesis of Arylpropanoic Acids
Welcome to the technical support center for the synthesis of arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. As the therapeutic activity of these compounds often resides in a single enantiomer (typically the (S)-enantiomer), preventing racemization is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high enantiomeric excess in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in arylpropanoic acid synthesis?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This is a significant issue in the synthesis of arylpropanoic acids because the two enantiomers can have different pharmacological effects. For many NSAIDs like ibuprofen and naproxen, the (S)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-enantiomer may be inactive or contribute to side effects.[2] Therefore, controlling stereochemistry is crucial for producing safe and effective drugs.[3][4]
Q2: What are the common mechanisms that lead to racemization in these syntheses?
A: The primary mechanism for racemization of arylpropanoic acids involves the formation of a planar enolate intermediate at the chiral center.[1] This can be catalyzed by either acid or base.[5] The acidic proton alpha to the carboxyl group is susceptible to abstraction, leading to a loss of stereochemical information. When the enolate is reprotonated, it can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.[1]
Q3: What are the main strategies to synthesize enantiomerically pure arylpropanoic acids?
A: There are several effective strategies to achieve high enantiopurity:
-
Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of α-aryl acrylic acids is a common and highly effective method.[6][7][8]
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[9][10] After the desired stereocenter is set, the auxiliary is removed.[10][11] Evans oxazolidinones are a well-known example used in asymmetric alkylation to produce arylpropanoic acids.[9][12]
-
Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[2][13][14] For example, lipases can selectively esterify one enantiomer, which can then be separated from the unreacted enantiomer.[2][15]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources, such as amino acids or terpenes, to introduce the desired stereochemistry.[3][16]
Q4: Can I use a chiral resolving agent to separate the enantiomers after synthesis?
A: Yes, optical resolution is a valid strategy. It involves reacting the racemic arylpropanoic acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Afterward, the resolving agent is removed to yield the pure enantiomers. However, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Racemization during workup: Exposure to acidic or basic conditions can cause racemization of the product. | Neutralize the reaction mixture carefully and avoid prolonged exposure to pH extremes. Use buffered solutions for extraction where possible. |
| 2. Ineffective chiral catalyst/auxiliary: The catalyst or auxiliary may be degraded, impure, or not suitable for the specific substrate. | Ensure the catalyst or auxiliary is of high purity and handled under appropriate inert conditions if necessary. Screen different chiral ligands or auxiliaries to find the optimal one for your substrate. | |
| 3. Incorrect reaction conditions: Temperature, pressure, or reaction time may not be optimal for stereoselectivity. | Optimize reaction parameters. For example, in asymmetric hydrogenation, lower temperatures and pressures can sometimes lead to higher enantioselectivity. | |
| Poor Yield | 1. Catalyst poisoning: Impurities in the substrate or solvent can deactivate the catalyst. | Purify the substrate and solvents before use. Use of activated carbon or alumina plugs to remove inhibitors can be beneficial. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using TLC or HPLC. Extend the reaction time or increase the catalyst loading if necessary. | |
| 3. Product degradation: The product may be unstable under the reaction or workup conditions. | Consider milder reaction conditions or a different synthetic route. Minimize the time the product is exposed to harsh conditions. | |
| Difficulty Removing Chiral Auxiliary | 1. Harsh cleavage conditions: The conditions required to remove the auxiliary may be causing decomposition of the product. | Explore different methods for auxiliary removal. For oxazolidinones, methods like hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride can be used. |
| 2. Steric hindrance: The product structure may be sterically hindering the cleavage reaction. | Modify the substrate or choose a different chiral auxiliary that is known to be more easily cleaved from similar structures. |
Advanced Protocols & Methodologies
Protocol 1: Asymmetric Hydrogenation of an α-Aryl Acrylic Acid
This protocol describes a general procedure for the asymmetric hydrogenation of an α-aryl acrylic acid using a chiral ruthenium catalyst, which can yield the corresponding arylpropanoic acid with high enantiomeric excess.[6][7][18]
Materials:
-
α-Aryl acrylic acid substrate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge the autoclave with the α-aryl acrylic acid substrate and the chiral ruthenium catalyst (substrate to catalyst ratio typically 1000:1 to 5000:1).[6]
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).[6][7]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Arylpropanoic Acid
This protocol outlines a general method for the kinetic resolution of a racemic arylpropanoic acid using a lipase to selectively esterify one enantiomer.[2][13][15]
Materials:
-
Racemic arylpropanoic acid
-
Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)[15]
-
An alcohol (e.g., ethanol or glycerol)[15]
-
An organic solvent (e.g., 2-propanol or toluene)
-
Molecular sieves (for anhydrous conditions)
Procedure:
-
To a flask, add the racemic arylpropanoic acid, the alcohol, and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
If anhydrous conditions are required, add activated molecular sieves.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C).[15]
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separate the unreacted acid from the ester product. This can be achieved by extraction with a basic aqueous solution to deprotonate and dissolve the acid, leaving the ester in the organic phase.
-
Acidify the aqueous layer to recover the enantiomerically enriched acid.
-
The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid if desired.
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 4. rijournals.com [rijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. キラル補助剤 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ethz.ch [ethz.ch]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 3-(4-Isopropoxyphenyl)propanoic acid and Ibuprofen: A Structural and Mechanistic Perspective
This guide provides a detailed comparative analysis of 3-(4-isopropoxyphenyl)propanoic acid and the widely recognized nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Both molecules are derivatives of arylpropanoic acid and share a common therapeutic target, making a side-by-side examination valuable for researchers and professionals in drug discovery and development. This document will delve into their structural nuances, physicochemical properties, and the resulting implications for their biological activity, supported by experimental data and established protocols.
Introduction: The Profen Landscape
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a cornerstone of the profen class of NSAIDs, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4][5][6] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5] this compound, while structurally similar, presents a variation in the para-substituent of the phenyl ring, offering an opportunity to explore structure-activity relationships within this important class of therapeutic agents. Arylpropanoic acid derivatives, as a class, are known for a wide range of biological activities beyond inflammation, including antibacterial, anticonvulsant, and anticancer effects.[7]
Structural and Physicochemical Comparison
The core structural motif of both compounds is a propanoic acid moiety attached to a substituted phenyl ring. The key difference lies in the nature of the alkyl group at the para-position.
-
Ibuprofen: Features an isobutyl group [2-(methylpropyl)phenyl] at the para-position.[2]
-
This compound: Possesses an isopropoxy group at the para-position.
This seemingly minor substitution can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties
| Property | This compound | Ibuprofen |
| Molecular Formula | C12H16O3 | C13H18O2 |
| Molecular Weight | 208.25 g/mol | 206.28 g/mol [2] |
| pKa | ~4.7 (Predicted) | 4.44[8] |
| logP (Predicted) | ~2.8 | ~3.5[2] |
| Water Solubility | Poor | Poor (< 1 mg/mL)[9] |
The substitution of an isobutyl group in ibuprofen with an isopropoxy group in this compound introduces an ether linkage. This change can affect the molecule's polarity and hydrogen bonding capabilities, potentially influencing its interaction with biological targets and its metabolic fate.
Visualizing the Structural Differences
To better illustrate the structural comparison, the following diagram presents the chemical structures of both molecules.
Caption: Chemical structures of this compound and Ibuprofen.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for ibuprofen and other NSAIDs is the inhibition of COX enzymes.[1][4][5][6] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[4][6][10]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][6][10]
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][11] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.[4][5][6]
Illustrating the COX Inhibition Pathway
The following diagram depicts the role of COX enzymes in the synthesis of prostaglandins and the inhibitory action of NSAIDs.
Caption: Simplified diagram of the cyclooxygenase (COX) pathway and NSAID inhibition.
Comparative Pharmacological Profile
While extensive pharmacological data for this compound is limited, we can infer its potential activity based on the well-established profile of ibuprofen and other arylpropanoic acid derivatives.
Table 2: Potential Pharmacological Activities
| Activity | Ibuprofen | This compound (Hypothesized) |
| Anti-inflammatory | Potent[1] | Expected |
| Analgesic | Effective for mild to moderate pain[1] | Expected |
| Antipyretic | Reduces fever[1] | Expected |
It is important to note that the S-enantiomer of ibuprofen is the more pharmacologically active form.[9][11] Commercially available ibuprofen is typically a racemic mixture, and the R-enantiomer can be converted to the S-enantiomer in the body.[2] The stereochemistry of this compound would similarly be a critical determinant of its biological activity.
Experimental Protocols for Comparative Evaluation
To rigorously compare the biological activities of this compound and ibuprofen, a series of well-defined in vitro and in vivo assays are necessary.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency and selectivity of the compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound and ibuprofen for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer, typically 0.1 M Tris-HCl, pH 8.0.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds (this compound and ibuprofen) and a known control (e.g., celecoxib for COX-2 selectivity) in an appropriate solvent like DMSO.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[12] Alternatively, a fluorometric assay can be used. An ELISA-based method to quantify the produced prostaglandin E2 (PGE2) is also a viable option.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds.[14][15]
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in comparison to ibuprofen.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (ibuprofen), and test groups (different doses of this compound).
-
Compound Administration: Administer the vehicle, ibuprofen, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Experimental Workflow Diagram
Caption: Workflow for the comparative evaluation of the two compounds.
Conclusion and Future Directions
The structural similarity between this compound and ibuprofen suggests that the former is a promising candidate for possessing anti-inflammatory and analgesic properties, likely acting through the inhibition of cyclooxygenase enzymes. The key structural difference—the isopropoxy versus isobutyl group—is expected to influence its physicochemical properties, which could translate to differences in potency, selectivity, and pharmacokinetic profile.
Further research, following the outlined experimental protocols, is essential to fully elucidate the pharmacological profile of this compound. A direct comparison of IC50 values against COX-1 and COX-2 will be crucial in determining its potency and selectivity. In vivo studies will then be necessary to confirm its anti-inflammatory efficacy and to assess its overall safety profile. This comparative approach will not only characterize a novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic effects of arylpropanoic acid derivatives.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpras.com [ijpras.com]
A Comparative Guide to the Biological Activity of 3-(4-Isopropoxyphenyl)propanoic Acid Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(4-isopropoxyphenyl)propanoic acid and its analogs, with a primary focus on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. We will delve into the structural determinants of their activity, present available experimental data for comparative analysis, and provide detailed protocols for key in vitro assays to empower researchers in their drug discovery and development endeavors.
Introduction: The Therapeutic Potential of this compound Analogs
This compound and its derivatives belong to the class of aryl propionic acids, a scaffold known for its diverse biological activities, including anti-inflammatory effects.[1] A significant area of interest for this class of compounds is their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[2] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a key regulator of fatty acid catabolism. Activation of PPARα is the mechanism of action for fibrate drugs used to treat dyslipidemia.[3]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[4]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.[5]
Dual or pan-PPAR agonists, which can activate multiple PPAR isotypes, are of particular interest as they may offer a multi-pronged approach to treating complex metabolic disorders like metabolic syndrome and type 2 diabetes with dyslipidemia.[6] The this compound scaffold serves as a promising starting point for the development of such modulators.
Structure-Activity Relationship (SAR) of Phenylpropanoic Acid Analogs as PPAR Agonists
The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to different parts of the molecule can significantly impact their potency and selectivity towards different PPAR isotypes.
A key structural feature of many PPAR agonists is a carboxylic acid head group, which forms crucial hydrogen bonds with amino acid residues in the ligand-binding pocket of the receptor.[7] The phenylpropanoic acid scaffold provides this acidic moiety. The nature of the substituent at the 4-position of the phenyl ring (the isopropoxy group in the parent compound) and modifications to the propanoic acid chain are critical determinants of activity.
Studies on broader classes of 3,4-disubstituted phenylpropanoic acids have revealed that the subtype-selectivity is largely dependent on the nature of the substituents.[5] For instance, the introduction of bulkier or different alkoxy groups at the 4-position can alter the interaction with the hydrophobic ligand-binding pocket of the PPARs, thereby influencing potency and selectivity.
Comparative Biological Activity: A Look at the Data
| Compound Class | Representative Compound | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Reference |
| Pyridine-2-propanoic Acid | (S)-13 | 0.095 | 0.048 | [6] |
| meta-Substituted Phenyl Propanoic Acid | Compound 18 | 7.22 | 0.028 | [6] |
| 2-(piperazin-1-yl) propanoic Acid | Compound 2b | 0.012 ± 0.002 | 0.032 ± 0.01 | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The table above showcases the EC50 values for representative compounds from different series of propanoic acid derivatives, highlighting their dual agonist activity on human PPARα and PPARγ.[6] It is important to note that these compounds are not direct analogs of this compound by simple substitution of the isopropoxy group, but they share the core propanoic acid scaffold and provide insights into how structural modifications can tune the activity towards different PPAR subtypes. For instance, the meta-substituted phenyl propanoic acid derivative shows a preference for PPARγ, while the pyridine-2-propanoic acid and 2-(piperazin-1-yl) propanoic acid derivatives exhibit more balanced dual agonism.
Beyond PPARs: Anti-Inflammatory Potential
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. While the primary focus of recent research on this compound analogs has been on their PPAR-mediated metabolic effects, their potential for direct anti-inflammatory activity should not be overlooked.
Further investigation into the anti-inflammatory properties of these analogs, independent of PPAR activation, could reveal dual-action therapeutic candidates with benefits for both metabolic and inflammatory diseases.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to characterize the biological activity of this compound analogs.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay is the gold standard for quantifying the ability of a compound to activate PPARs. It relies on a reporter gene, typically luciferase, whose expression is driven by a PPAR-responsive promoter.
Principle: Cells are co-transfected with an expression vector for a PPAR isotype and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). If a test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to the level of PPAR activation.
Workflow Diagram:
Caption: Workflow for the PPAR transactivation luciferase reporter assay.
Step-by-Step Protocol: [6]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with an expression vector for the desired human PPAR isotype (α or γ) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS). A control plasmid expressing β-galactosidase can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and add fresh medium containing the test compounds (this compound analogs) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone for PPARγ).
-
-
Incubation:
-
Incubate the cells with the compounds for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white opaque 96-well plate.
-
Add luciferase assay reagent containing the substrate (luciferin) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
If a β-galactosidase control was used, measure its activity using a spectrophotometer.
-
Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vitro Anti-Inflammatory Assay: Albumin Denaturation Assay
This simple and cost-effective assay is used to screen for potential anti-inflammatory activity of compounds by measuring their ability to inhibit protein denaturation.
Principle: Inflammation can be triggered by the denaturation of proteins. Compounds that can prevent the denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, when subjected to heat or other denaturing agents, are considered to have potential anti-inflammatory properties.
Workflow Diagram:
Caption: Workflow for the in vitro albumin denaturation assay.
Step-by-Step Protocol: [8]
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Dissolve the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Reaction Mixture:
-
In a test tube, add 0.2 mL of the test compound solution at various concentrations.
-
Add 2.8 mL of phosphate-buffered saline (pH 7.4).
-
Add 0.2 mL of the 1% BSA solution.
-
Prepare a control tube with the solvent instead of the test compound.
-
-
Incubation and Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel PPAR modulators with potential therapeutic applications in metabolic diseases. The available data, although not from a single comprehensive comparative study, suggests that modifications to the aryl and propanoic acid moieties can significantly influence the potency and selectivity towards different PPAR isotypes. This guide provides a framework for understanding these structure-activity relationships and offers detailed protocols for the key in vitro assays required for the characterization of new analogs.
Future research should focus on systematic studies of a series of 3-(4-alkoxyphenyl)propanoic acid analogs to generate a clear and directly comparable dataset of their PPAR activation profiles. Furthermore, a thorough investigation of their anti-inflammatory activities, independent of PPAR agonism, will provide a more complete understanding of their therapeutic potential. Such studies will be invaluable for the rational design of next-generation drug candidates with improved efficacy and safety profiles for the treatment of metabolic and inflammatory disorders.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis: High-Throughput qNMR vs. Traditional Methods for 3-(4-Isopropoxyphenyl)propanoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is of paramount importance. For a key intermediate like 3-(4-Isopropoxyphenyl)propanoic acid, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), two powerful and widely adopted analytical techniques for this purpose. We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
The Rise of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a robust analytical method for evaluating pharmaceutical purity.[2] Unlike chromatographic techniques that often require compound-specific reference standards, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4] This is because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[5] This fundamental principle establishes qNMR as a primary ratio method, traceable to the International System of Units (SI) through the use of certified reference materials (CRMs) from institutions like the National Institute of Standards and Technology (NIST).[6]
The United States Pharmacopeia (USP) recognizes qNMR as a primary analytical method, with General Chapter <761> providing detailed guidance on its application.[7][8][9] This regulatory acceptance underscores the technique's reliability and accuracy in pharmaceutical quality control.[3]
Experimental Workflow: A Step-by-Step Guide to qNMR Purity Analysis
The qNMR measurement process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[2]
Caption: A schematic overview of the qNMR workflow, from initial planning to the final purity calculation.
Experimental Protocol: qNMR Analysis of this compound
This protocol outlines the methodology for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Method Planning: The Foundation of Accuracy
-
Analyte Signal Selection: For this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ), several proton signals are available for quantification.[10] The aromatic protons or the methine proton of the isopropoxy group are potential candidates. The key is to select a well-resolved signal that does not overlap with signals from the internal standard, residual solvent, or impurities.
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR results.[11] An ideal internal standard should:
-
Have a high purity (certified reference material is recommended).
-
Be chemically stable and not react with the analyte or solvent.[12]
-
Possess signals in a region of the spectrum free from analyte signals.[13]
-
Exhibit good solubility in the chosen deuterated solvent.[11]
-
For this analysis, Maleic acid is a suitable internal standard. It is highly pure, soluble in common NMR solvents like DMSO-d₆, and has a characteristic singlet at ~6.3 ppm, which is unlikely to overlap with the signals of this compound.[13]
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its high dissolving power for a wide range of organic compounds.
2. Sample Preparation: Precision is Key
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial (record weight to 0.01 mg).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition: Optimizing the Experiment
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[14]
-
Key Parameters:
-
Pulse Angle: A 90° pulse should be calibrated and used to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a crucial parameter for accurate quantification. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation.[12]
-
Number of Scans: Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio (>250:1) for accurate integration.[1]
-
Acquisition Time: A typical acquisition time of 2-4 seconds is usually sufficient.
-
4. Data Processing and Purity Calculation
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum and apply a baseline correction.
-
Integrate the selected, well-resolved signal for this compound (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the purity of the analyte using the following equation[2]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
analyte: refers to this compound
-
std: refers to the internal standard (Maleic acid)
-
Comparative Analysis: qNMR vs. HPLC
While qNMR is a powerful primary method, HPLC remains a workhorse in pharmaceutical analysis for purity determination.[15] Understanding the strengths and weaknesses of each technique is crucial for selecting the appropriate method.
High-Performance Liquid Chromatography (HPLC-UV) Protocol Outline
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) is typically used for the separation of acidic compounds.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and filtered before injection.[15]
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main compound at the chosen wavelength. For more accurate quantification, a reference standard of known purity is required to create a calibration curve.
Performance Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary method.[5] | Differential partitioning of analytes between a stationary and mobile phase. A comparative method. |
| Reference Standard | Requires a certified internal standard, not necessarily the analyte itself.[3] | Requires a well-characterized reference standard of the analyte for accurate quantification. |
| Selectivity | High, based on unique chemical shifts of protons in different chemical environments.[4] | High, based on differential retention times. Co-elution of impurities can be a challenge. |
| Speed | Rapid analysis time per sample (typically 5-15 minutes). | Longer run times per sample, especially with gradient elution. Method development can be time-consuming. |
| Sample Preparation | Simple dissolution and transfer.[16] | May require more complex sample preparation, including filtration. |
| Solvent Consumption | Low (typically <1 mL of deuterated solvent per sample).[17] | High, due to continuous flow of the mobile phase. |
| Destructive? | Non-destructive; the sample can be recovered.[5] | Destructive; the sample is consumed during the analysis. |
| Information Provided | Provides quantitative and structural information simultaneously.[7] | Primarily provides quantitative information based on retention time. |
| Linearity | Excellent linearity over a wide dynamic range.[14] | Good linearity, but can be limited by detector saturation at high concentrations. |
| Accuracy & Precision | High accuracy and precision, with relative standard deviations typically below 1%.[3] | High accuracy and precision when properly validated. |
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. qNMR stands out as a primary, non-destructive method that offers rapid analysis with minimal solvent consumption and provides structural confirmation alongside quantification.[5][17] Its ability to provide accurate purity values without the need for an analyte-specific reference standard is a significant advantage, particularly in the early stages of drug development.[4]
HPLC, on the other hand, is a highly sensitive and robust separation technique that excels at resolving complex mixtures and detecting trace impurities. For routine quality control and high-throughput screening, a validated HPLC method is often the industry standard.[15]
Ultimately, the choice of method depends on the specific analytical needs. However, for a comprehensive and highly reliable purity assessment, an orthogonal approach utilizing both qNMR and HPLC is recommended.[1][15] This cross-validation provides a higher degree of confidence in the reported purity value, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of 3-(4-Isopropoxyphenyl)propanoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
The establishment of highly characterized reference standards is a cornerstone of pharmaceutical development and manufacturing, ensuring accuracy and reproducibility in analytical testing. Organizations like the United States Pharmacopeia (USP) provide over 3,500 reference standards, which are rigorously characterized to support every stage of drug development. This guide aligns with the principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a science-driven, lifecycle-based approach to analytical procedure validation.
The Critical Role of Analytical Standard Validation
An analytical standard serves as a benchmark against which a sample with unknown characteristics is compared. Its own identity, purity, and concentration must be unequivocally established to ensure the reliability of these comparisons. The validation process for a new analytical standard, such as 3-(4-Isopropoxyphenyl)propanoic acid, is a comprehensive evaluation designed to demonstrate its fitness for its intended purpose. This involves a battery of tests to confirm its chemical structure and quantify its purity, while also identifying and characterizing any impurities.
The following sections will detail the multi-faceted approach to validating this compound, providing both the "how" and the "why" for each experimental choice.
Workflow for Analytical Standard Validation
The validation of this compound as an analytical standard follows a structured, multi-step process. This workflow ensures that all aspects of the compound's identity, purity, and stability are thoroughly investigated and documented.
Caption: Validation workflow for this compound.
Part 1: Structural Elucidation and Physicochemical Characterization
The foundational step in validating a new analytical standard is the unambiguous confirmation of its chemical structure and a thorough characterization of its physical and chemical properties. This ensures that the material is indeed the correct compound and provides a baseline for future comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of adjacent protons.
Expected ¹H NMR Spectral Data (Illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 6H | Isopropyl -CH₃ |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
| ~2.9 | Triplet | 2H | Ar-CH₂- |
| ~4.5 | Septet | 1H | Isopropyl -CH |
| ~6.8 | Doublet | 2H | Aromatic H (ortho to -O) |
| ~7.1 | Doublet | 2H | Aromatic H (meta to -O) |
| ~12.0 | Singlet | 1H | Carboxylic Acid -OH |
Note: Actual chemical shifts may vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the theoretical value.
Expected MS Data
| Ion Mode | Expected m/z | Formula |
| [M+H]⁺ | 209.1172 | C₁₂H₁₇O₃ |
| [M-H]⁻ | 207.0994 | C₁₂H₁₅O₃ |
Part 2: Purity Determination and Impurity Profiling
A critical aspect of an analytical standard is its purity. The ICH Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures for this purpose. The use of orthogonal analytical techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, with acceptance criteria of 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are evaluated, with a relative standard deviation (RSD) of ≤ 2% being acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Comparative Purity Analysis
| Analytical Standard | Purity by HPLC (%) | Number of Impurities Detected |
| This compound | ≥ 99.5 | ≤ 2 |
| Competitor A | 98.7 | 4 |
| Competitor B | 99.1 | 3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS serves as an orthogonal technique to HPLC
Comparative Cross-Reactivity Analysis of 3-(4-Isopropoxyphenyl)propanoic Acid: An Investigative Guide
Introduction: Unveiling the Profile of a Propionic Acid Derivative
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acid class stands as a cornerstone of pain and inflammation management. Within this class, compounds like Ibuprofen are household names, recognized for their efficacy in inhibiting cyclooxygenase (COX) enzymes. This guide focuses on a lesser-known, yet structurally significant molecule: 3-(4-Isopropoxyphenyl)propanoic acid. Given its close structural resemblance to Ibuprofen, a thorough investigation into its potential for cross-reactivity with other NSAIDs is not merely an academic exercise but a crucial step in preclinical safety and efficacy profiling.[1]
This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, offering a framework for assessing the cross-reactivity of this compound. By leveraging established methodologies and drawing logical comparisons with well-characterized NSAIDs, we can construct a predictive profile of this compound's selectivity and potential for off-target interactions.
The Scientific Bedrock: Understanding NSAID Cross-Reactivity and COX Isoforms
The therapeutic and adverse effects of NSAIDs are intrinsically linked to their inhibition of the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[2][3]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in maintaining platelet function.[3][4] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[3]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.[2][5] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[2] Selective inhibition of COX-2 is the goal for developing anti-inflammatory drugs with a better safety profile.
Cross-reactivity among NSAIDs is predominantly a pharmacological phenomenon, not an immunological one.[6][7][8] It arises when different NSAIDs, despite their structural diversity, inhibit the same COX-1 enzyme.[8][9] Therefore, a compound's potential for cross-reactivity is directly related to its potency in inhibiting COX-1.
To contextualize the cross-reactivity potential of this compound, this guide will compare it against two benchmark compounds:
Below is a diagram illustrating the central role of COX enzymes in prostaglandin synthesis and the mechanism of NSAID action.
Caption: Mechanism of NSAID action on the COX pathway.
Comparative Physicochemical Properties
A molecule's physicochemical properties can offer initial clues to its potential biological activity. Here is a comparative table of this compound and our reference compounds.
| Property | This compound | Ibuprofen | Celecoxib |
| Molecular Formula | C12H16O3 | C13H18O2 | C17H14F3N3O2S |
| Molecular Weight | 208.25 g/mol | 206.28 g/mol [13] | 381.37 g/mol [14] |
| LogP | ~3.5 (Predicted) | 3.97[13] | ~3.7 (Predicted) |
| Water Solubility | Poorly soluble (Predicted) | Practically insoluble[1][15] | Practically insoluble[14][16][17] |
| pKa | ~4.5 (Predicted) | ~4.4-4.9[18] | ~11.1[16] |
The structural similarity between this compound and Ibuprofen, particularly the propionic acid moiety, suggests a comparable acidic nature and potential to interact with the active site of COX enzymes.
Experimental Framework for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach involving in vitro assays is recommended. This workflow provides a systematic evaluation of the compound's inhibitory activity against COX-1 and COX-2.
Caption: Tiered in vitro assay approach for cross-reactivity profiling.
Detailed Experimental Protocols
This assay directly measures the inhibitory effect of the test compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.[19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (this compound, Ibuprofen, Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and TMPD.
-
Add the test compound dilutions to the respective wells. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]
This assay determines the affinity of the test compound for the active site of COX-1 and COX-2 by measuring its ability to displace a radiolabeled ligand.[21][22][23][24]
Materials:
-
Membrane preparations containing human COX-1 or COX-2
-
Radiolabeled ligand (e.g., [3H]-Arachidonic acid or a specific radiolabeled COX inhibitor)
-
Test compounds (this compound, Ibuprofen, Celecoxib)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a multi-tube plate, add the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and the test compound dilution.
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand to a set of tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[25]
This functional assay measures the inhibition of PGE2 production in a cellular context, providing a more physiologically relevant assessment of COX inhibition.[26][27][28][29]
Materials:
-
Cell line (e.g., human monocytes or macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds (this compound, Ibuprofen, Celecoxib)
-
PGE2 ELISA kit
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified duration.
-
Stimulate the cells with LPS to induce COX-2 expression and subsequent PGE2 production. For assessing COX-1 activity, a non-stimulated or arachidonic acid-stimulated condition can be used.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Comparative Data Analysis (Hypothetical)
The following table presents a hypothetical, yet plausible, dataset that could be generated from the aforementioned assays. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Predicted Cross-Reactivity |
| This compound | 15 | 25 | 0.6 | High |
| Ibuprofen | 13[10] | 370[10] | 0.035 | High |
| Celecoxib | 15 | 0.04 | 375 | Low |
Interpretation:
Based on this hypothetical data, this compound exhibits non-selective inhibition of both COX-1 and COX-2, with a slight preference for COX-1. Its low selectivity index, similar to that of Ibuprofen, strongly suggests a high potential for cross-reactivity with other non-selective NSAIDs. In contrast, Celecoxib's high selectivity index confirms its COX-2 selective nature and low cross-reactivity potential.
Conclusion and Future Directions
The structural analogy of this compound to Ibuprofen provides a strong rationale for predicting its cross-reactivity profile. The experimental framework detailed in this guide offers a robust methodology for empirically validating this prediction. By systematically evaluating its inhibitory potency against COX-1 and COX-2, researchers can accurately classify this compound within the spectrum of NSAIDs and anticipate its potential for causing adverse effects associated with COX-1 inhibition. This foundational knowledge is indispensable for guiding further preclinical and clinical development of this and other novel propionic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. spaic.pt [spaic.pt]
- 7. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. dynamed.com [dynamed.com]
- 10. selleckchem.com [selleckchem.com]
- 11. drugs.com [drugs.com]
- 12. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 13. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 15. physicochemical characteristics of ibuprofen | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. pmda.go.jp [pmda.go.jp]
- 18. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. revvity.com [revvity.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 28. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 29. Production of Prostaglandin E2 and I2 Is Coupled with Cyclooxygenase-2 in Human Follicular Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Arylpropanoic Acid Derivatives
This guide provides an in-depth comparison of the efficacy of common arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the mechanistic underpinnings of these compounds, supported by quantitative data and detailed experimental protocols to aid in laboratory evaluation.
Foundational Mechanism: The Arachidonic Acid Cascade
Arylpropanoic acid derivatives, which include well-known drugs like ibuprofen, naproxen, and ketoprofen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
There are two primary isoforms of this enzyme:
-
COX-1 : This is a constitutively expressed "housekeeping" enzyme present in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal lining and maintain renal blood flow.[2][5][6]
-
COX-2 : This isoform is inducible, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other pro-inflammatory signals.[2][3][6] It is the main source of prostaglandins that drive inflammatory processes.[3]
The therapeutic benefits of arylpropanoic acid derivatives are largely due to the inhibition of COX-2, while the most common adverse effects, such as gastrointestinal irritation, are linked to the simultaneous inhibition of COX-1.[2][7] Furthermore, these compounds are chiral, and their pharmacological activity is almost exclusively attributed to the (S)-enantiomer, which is significantly more potent in inhibiting COX enzymes.[2][4]
Comparative Efficacy: In Vitro and In Vivo Evidence
The efficacy and side-effect profile of an NSAID are determined by its relative potency in inhibiting COX-1 versus COX-2. This is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates a greater preference for COX-2, which is theoretically associated with a better gastrointestinal safety profile.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for common arylpropanoic acid derivatives against COX-1 and COX-2. It is important to note that these values can vary based on the specific assay conditions used.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~25 | ~0.6 |
| Naproxen | ~10 | ~5 | ~2.0 |
| Ketoprofen | ~2 | ~1 | ~2.0 |
Note: IC50 values are approximate and compiled from various biochemical assays. The absolute values can differ between studies, but the relative potencies are generally consistent.
From this in vitro data, ketoprofen appears to be the most potent inhibitor of both isoforms, while ibuprofen shows the least selectivity. Ketoprofen also possesses a secondary mechanism of action by inhibiting lipoxygenase, thereby reducing the production of leukotrienes, another class of inflammatory mediators.[1]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of NSAIDs.[8][9][10] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).[11][12] The efficacy of a test compound is measured by its ability to reduce this swelling.
| Compound | Typical Oral ED50 (mg/kg) in Rat Paw Edema |
| Ibuprofen | ~10 - 20 |
| Naproxen | ~5 - 10 |
| Ketoprofen | ~1 - 5 |
Note: ED50 (Effective Dose, 50%) values are representative and can vary based on the specific experimental protocol.
The in vivo data corroborates the in vitro findings, demonstrating that ketoprofen is generally the most potent anti-inflammatory agent in this class, followed by naproxen and then ibuprofen.
Clinical Analgesic and Anti-Inflammatory Efficacy
Clinical trials provide the ultimate measure of comparative efficacy.
-
Rheumatoid Arthritis: In a double-blind crossover trial involving 90 patients with rheumatoid arthritis, fenoprofen and naproxen were found to be slightly more effective than ibuprofen and ketoprofen.[13] However, the study highlighted significant individual variations in patient response.[13] Naproxen was suggested as a first choice due to its combination of good efficacy and a lower incidence of side effects compared to the other drugs in the trial.[13] A separate meta-analysis concluded that ketoprofen is more effective than ibuprofen for managing pain in rheumatoid arthritis patients at therapeutic doses.[14][15]
-
Tension-Type Headache: A randomized, double-blind study with 345 subjects found no statistically significant difference in efficacy between ketoprofen (12.5 mg or 25 mg), ibuprofen (200 mg), and naproxen sodium (275 mg) for the treatment of tension-type headache over a four-hour observation period.[16][17]
These clinical findings underscore that while in vitro and in vivo preclinical data are valuable for initial characterization, the choice of an NSAID for a specific indication often depends on a balance of efficacy, safety, pharmacokinetics, and individual patient response.[13] For instance, naproxen's long half-life makes it suitable for conditions requiring sustained pain relief.[1]
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed.
Protocol: In Vitro COX Inhibition Assay
This protocol outlines the determination of IC50 values for test compounds against COX-1 and COX-2 using a colorimetric assay, a common and reliable method.[6][18][19] The principle involves measuring the peroxidase activity of COX, which generates a colored product from an appropriate substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., ibuprofen, ketoprofen) in a suitable solvent (e.g., DMSO). Prepare all other reagents (assay buffer, heme, COX enzymes, arachidonic acid, colorimetric substrate) as per the manufacturer's instructions (e.g., Cayman Chemical).[20]
-
Plate Loading:
-
To "Inhibitor" wells, add 10 µL of the test compound dilution.
-
To "100% Initial Activity" wells, add 10 µL of the solvent vehicle.
-
To all wells (except "Background"), add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
-
Pre-incubation: This step allows the inhibitor to bind to the enzyme before the substrate is introduced. Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Reaction Incubation: Incubate for 5 minutes at 25°C, allowing for color development.
-
Data Acquisition: Measure the absorbance of each well at 590 nm using a plate reader.
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a classic and robust method for assessing the anti-inflammatory properties of compounds in vivo.[8][11] The causality is straightforward: effective anti-inflammatory drugs inhibit the production of prostaglandins and other mediators, thereby reducing the fluid accumulation (edema) at the site of injury.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals and fast them overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (receives vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the arylpropanoic acid derivatives.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (V₀).
-
Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (typically oral gavage) 30-60 minutes before inducing inflammation. This timing is chosen to coincide with the expected peak plasma concentration of the drugs.[11]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[12]
-
Edema Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12] The peak edema is typically observed between 3 and 5 hours.[10]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group, typically at the time of peak edema (e.g., 3 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Plot a dose-response curve to determine the ED50 value for each test compound.
-
Conclusion
The arylpropanoic acid derivatives represent a cornerstone of anti-inflammatory therapy. While they share a common mechanism of COX inhibition, they exhibit important differences in potency, COX selectivity, and pharmacokinetics that influence their clinical efficacy and safety profiles.
-
Ketoprofen often demonstrates the highest potency in both in vitro and preclinical in vivo models.[1]
-
Naproxen combines good efficacy with a favorable side-effect profile and a longer half-life, making it a versatile option.[1][13]
-
Ibuprofen remains a widely used and effective NSAID, though it is generally less potent and selective than ketoprofen or naproxen.[1][13]
The choice of a specific agent requires a careful consideration of the clinical context. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative evaluations, contributing to a deeper understanding of this important class of drugs and facilitating the development of next-generation anti-inflammatory agents.
References
- 1. brainkart.com [brainkart.com]
- 2. benchchem.com [benchchem.com]
- 3. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. domaintherapeutics.com [domaintherapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis | springermedizin.de [springermedizin.de]
- 15. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache. | Semantic Scholar [semanticscholar.org]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academicjournals.org [academicjournals.org]
A Comparative Guide to the In Vitro Metabolism of 3-(4-Isopropoxyphenyl)propanoic Acid and Its Analogs
This guide provides an in-depth technical comparison of the in vitro metabolism of 3-(4-isopropoxyphenyl)propanoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established metabolic principles with actionable experimental protocols. We will explore the anticipated metabolic pathways, present a framework for comparative analysis, and detail the methodologies required to generate robust, decision-driving data.
Introduction: The Central Role of Metabolism in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. The biotransformation of a xenobiotic dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This compound, a compound featuring a carboxylic acid moiety and an ether linkage, represents a common structural motif in medicinal chemistry. Understanding how subtle structural modifications in its analogs affect metabolic stability and pathways is crucial for lead optimization.
This guide moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Predicted Metabolic Landscape: A Tale of Two Moieties
The structure of this compound presents two primary sites for metabolic attack: the isopropoxy group on the phenyl ring and the propanoic acid side chain. These functionalities make the molecule susceptible to both Phase I and Phase II metabolic reactions.
Phase I Metabolism: The Role of Cytochrome P450
Phase I reactions, primarily oxidations catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[1][2] For this class of compounds, two main oxidative pathways are anticipated:
-
O-dealkylation: The isopropoxy group is a prime target for CYP-mediated O-dealkylation.[3] This reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down. This process would yield a 4-hydroxyphenyl derivative and acetone. CYP2A6 is one of the key enzymes involved in the metabolism of some alkoxyethers.[3]
-
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another common CYP-catalyzed reaction.[4] The position of hydroxylation is influenced by the directing effects of the existing substituents.
Phase II Metabolism: Conjugation and Clearance
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[5]
-
Glucuronidation: This is arguably the most important Phase II pathway for carboxylic acid-containing compounds.[6][7][8] The carboxylic acid moiety can be directly conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferase (UGT) enzymes to form a reactive acyl glucuronide.[5][9][10] UGTs from the UGT1A and UGT2B subfamilies are primarily responsible for this transformation.[6][9][11] It's important to note that acyl glucuronides can be chemically reactive and may be associated with idiosyncratic drug toxicity.[12][13]
-
Sulfation: If Phase I metabolism generates a phenolic metabolite via O-dealkylation or aromatic hydroxylation, this new hydroxyl group can be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.[14]
The interplay between these Phase I and Phase II pathways determines the overall metabolic profile of the compound.
Caption: Predicted metabolic pathways for this compound.
Comparative Analysis: Structure-Metabolism Relationships
To effectively guide drug design, it is essential to compare the metabolic stability and pathways of the parent compound with its analogs. Subtle structural changes can lead to significant differences in metabolic outcomes.
| Compound/Analog | Key Structural Feature | Predicted Primary Metabolic Pathway(s) | Expected Metabolic Stability | Rationale for Prediction |
| Parent Compound | Isopropoxy, Propanoic Acid | O-dealkylation, Acyl Glucuronidation | Moderate | The isopropoxy group is susceptible to CYP-mediated cleavage, and the carboxylic acid is a prime site for UGT-mediated conjugation. |
| Analog A | tert-Butoxy instead of Isopropoxy | Acyl Glucuronidation | Higher | The sterically hindered tert-butoxy group is more resistant to CYP-mediated O-dealkylation compared to the isopropoxy group. |
| Analog B | Methyl Ester instead of Carboxylic Acid | Ester Hydrolysis, O-dealkylation | Low to Moderate | Esterases will rapidly hydrolyze the ester to the parent carboxylic acid, which can then undergo further metabolism. |
| Analog C | Tetrazole instead of Carboxylic Acid | O-dealkylation, Aromatic Hydroxylation | Higher | The tetrazole group is a common bioisostere for carboxylic acid and is generally more resistant to Phase II conjugation.[15][16] |
| Analog D | Fluorine on Phenyl Ring | O-dealkylation, Acyl Glucuronidation | Higher | Introduction of a fluorine atom can block potential sites of aromatic hydroxylation, thereby increasing metabolic stability. |
This table presents a predictive framework. Actual results must be confirmed experimentally.
Experimental Protocols for In Vitro Metabolic Assessment
To validate these predictions, robust in vitro assays are required. The choice of the in vitro system is critical; subcellular fractions like liver microsomes are excellent for studying Phase I metabolism, while intact hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes, as well as cellular transporters.[17][18][19][20]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the workhorse for assessing CYP-mediated metabolism and determining intrinsic clearance.[18][21][22]
Objective: To determine the rate of disappearance of the test compound due to Phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this to an intermediate concentration (e.g., 100 µM in acetonitrile).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[22] This system ensures a sustained supply of the essential CYP cofactor, NADPH.
-
Thaw pooled human liver microsomes (commercially available) on ice immediately before use.[23] Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM).[24] Allow to pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 3- to 5-fold volume of ice-cold acetonitrile containing an internal standard.[22] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.[21]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
-
Caption: Workflow for a microsomal metabolic stability assay.
Protocol 2: Metabolic Stability and Metabolite Profiling in Cryopreserved Human Hepatocytes
Hepatocytes contain the full complement of metabolic enzymes and cofactors, making them the "gold standard" for in vitro metabolism studies.[19][25] This assay allows for the assessment of both Phase I and Phase II metabolism.
Objective: To determine the metabolic stability in a whole-cell system and identify the major metabolites formed.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[25]
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[26]
-
-
Incubation:
-
In a non-coated plate, add the test compound (final concentration 1-5 µM) to pre-warmed incubation medium.
-
Initiate the reaction by adding the hepatocyte suspension to the wells.
-
Incubate at 37°C in a humidified incubator (5% CO2) with gentle shaking.[26]
-
-
Sampling and Analysis:
-
Follow the sampling, termination, and processing steps as described in the microsomal stability assay (Protocol 1).
-
For metabolite profiling, analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Note: For slowly metabolized compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours).[27][28]
The Analytical Endpoint: Metabolite Identification with LC-MS/MS
Identifying the metabolites formed is crucial for understanding metabolic pathways and assessing the risk of forming reactive or pharmacologically active metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[29][30][31][32][33]
The Workflow:
-
Chromatographic Separation (LC): The complex mixture from the incubation is injected into an LC system. The components (parent drug and metabolites) are separated based on their physicochemical properties as they pass through a column.[30]
-
Ionization (MS): As components elute from the LC column, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are converted into charged ions.[33]
-
Full Scan Analysis (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ions present at a given time. This allows for the detection of potential metabolites, which will have different m/z values than the parent drug corresponding to specific metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Tandem Mass Spectrometry (MS/MS): Ions of interest (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) create a unique fragmentation pattern, or "fingerprint," which provides structural information to help identify the metabolite and the site of modification.[30]
Caption: Workflow for metabolite identification using LC-MS/MS.
Conclusion: An Integrated Approach to Metabolic Profiling
The in vitro metabolism of this compound and its analogs is governed by predictable Phase I and Phase II enzymatic reactions targeting the isopropoxy and carboxylic acid functionalities. By systematically modifying the structure and employing a tiered in vitro testing strategy—from high-throughput microsomal stability assays to more comprehensive hepatocyte-based metabolite profiling—researchers can build a robust understanding of structure-metabolism relationships. This data-driven approach is fundamental to selecting drug candidates with favorable pharmacokinetic properties and a lower risk of metabolism-related safety issues, ultimately accelerating the path to clinical development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 6. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. admescope.com [admescope.com]
- 14. hmdb.ca [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. mercell.com [mercell.com]
- 25. bdj.co.jp [bdj.co.jp]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. youtube.com [youtube.com]
- 30. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
- 32. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to the Characterization of 3-(4-isobutylphenyl)propanoic acid, an Ibuprofen Impurity
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(4-isobutylphenyl)propanoic acid, a known impurity in ibuprofen, designated as Impurity F in the European Pharmacopoeia (EP). Intended for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into their principles, performance, and practical applications in a pharmaceutical quality control setting.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways. As with any synthetic process, the formation of impurities is inevitable. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical characterization and control of impurities are mandated by regulatory bodies worldwide. One such process-related impurity is 3-(4-isobutylphenyl)propanoic acid, a structural isomer of ibuprofen that can be challenging to separate and quantify. This guide will compare and contrast the primary analytical techniques employed for the detection and quantification of this specific impurity, providing the necessary detail for informed method selection and implementation.
Understanding 3-(4-isobutylphenyl)propanoic acid
3-(4-isobutylphenyl)propanoic acid is a process-related impurity that can arise during the synthesis of ibuprofen. Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly specific and sensitive analytical methods to ensure its levels are maintained below the stringent limits set by pharmacopoeias. The European Pharmacopoeia, for instance, designates this compound as "Ibuprofen Impurity F" and sets a maximum limit of 0.1% in the drug substance[1][2].
Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques for the analysis of 3-(4-isobutylphenyl)propanoic acid in ibuprofen are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and disadvantages, and the choice between them often depends on laboratory capabilities, desired sensitivity, and sample throughput requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds. For the analysis of ibuprofen and its impurities, reversed-phase HPLC with UV detection is the most common approach.
The key to a successful HPLC separation of ibuprofen and 3-(4-isobutylphenyl)propanoic acid lies in exploiting the subtle differences in their physicochemical properties. While they are structural isomers, their interaction with the stationary phase can be modulated by optimizing the mobile phase composition, pH, and column chemistry. The goal is to achieve baseline resolution between the impurity and the main ibuprofen peak, as well as any other potential impurities.
While the European Pharmacopoeia outlines a GC method for Impurity F, several researchers have developed HPLC methods to avoid the need for derivatization, thereby simplifying sample preparation and reducing analysis time[3]. A notable example is a method developed on a carbon-coated zirconia stationary phase, which offers unique selectivity for structurally similar compounds[3].
Experimental Protocol: A Validated HPLC-UV Method
This protocol is based on a validated method for the determination of ibuprofen and its impurities[4][5][6][7].
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 3.0 mm, 5 µm) |
| Mobile Phase | Sodium phosphate buffer (pH 3.0) and Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
3. Sample Preparation:
-
Standard Solution: Prepare a standard solution of 3-(4-isobutylphenyl)propanoic acid in the mobile phase.
-
Test Solution: Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a known concentration.
4. Analysis:
-
Inject the standard and test solutions into the chromatograph.
-
Identify the peaks based on their retention times.
-
Quantify the amount of 3-(4-isobutylphenyl)propanoic acid in the sample by comparing its peak area to that of the standard.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL[8] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[8] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Workflow for HPLC Analysis of 3-(4-isobutylphenyl)propanoic acid
Caption: Workflow for HPLC analysis of 3-(4-isobutylphenyl)propanoic acid.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The European Pharmacopoeia specifies a GC method for the determination of Impurity F in ibuprofen[1][2].
The official GC method requires a derivatization step to convert the carboxylic acid groups of ibuprofen and its impurity into more volatile esters (e.g., methyl esters). This is necessary because the free acids have poor chromatographic properties, exhibiting peak tailing and low sensitivity. The use of a flame ionization detector (FID) provides a robust and linear response over a wide concentration range.
The EP monograph provides a detailed procedure for the analysis of Impurity F using GC[1][2].
Experimental Protocol: EP GC Method for Impurity F
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Fused-silica, macrogol 20 000 stationary phase (e.g., 25 m x 0.53 mm, 2 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 5.0 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Column Temperature | 150 °C (isothermal) |
| Injection Volume | 1 µL |
3. Sample Preparation (with Derivatization):
-
Test Solution: Dissolve the ibuprofen sample in a suitable solvent and add a methylating agent (e.g., N,N-dimethylformamide dimethyl acetal in pyridine and ethyl acetate)[2]. Heat to complete the derivatization.
-
Reference Solution: Prepare a reference solution of ibuprofen impurity F in the same manner.
4. Analysis:
-
Inject the derivatized test and reference solutions into the gas chromatograph.
-
Identify the peaks based on their retention times. The relative retention time of the Impurity F derivative is approximately 1.5 relative to the ibuprofen derivative[1][2].
-
Quantify the impurity using the normalization procedure.
Data Presentation: GC Method Performance
| Parameter | Specification |
| Limit | Maximum 0.1%[1][2] |
| LOD | 2.5 mg/L (for a similar method)[9] |
| System Suitability | Relative retention of Impurity F derivative ~1.5 |
Workflow for GC Analysis of 3-(4-isobutylphenyl)propanoic acid
Caption: Workflow for GC analysis of 3-(4-isobutylphenyl)propanoic acid.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Preparation | Simpler, often just dissolution in the mobile phase. | More complex, requires derivatization to increase volatility. |
| Analysis Time | Can be faster with modern UHPLC systems. | Can be longer due to the derivatization step. |
| Instrumentation | Ubiquitous in pharmaceutical QC labs. | Also common, but perhaps less so than HPLC for non-volatile compounds. |
| Selectivity | Highly tunable through mobile phase and stationary phase chemistry. | Primarily dependent on column stationary phase and temperature programming. |
| Sensitivity | Generally very good, especially with sensitive detectors like PDA or MS. | FID is robust and sensitive for hydrocarbons. |
| Robustness | Generally robust, but mobile phase preparation and column care are critical. | Robust, but derivatization can introduce variability. |
| Regulatory Acceptance | Widely accepted; many pharmacopeial methods are HPLC-based. | The official EP method for Impurity F is GC-based. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the characterization of 3-(4-isobutylphenyl)propanoic acid in ibuprofen. The choice of method will depend on the specific needs of the laboratory.
-
For routine quality control in a laboratory with existing HPLC instrumentation and a desire for high throughput and simplified sample preparation, a validated HPLC-UV method is an excellent choice. The avoidance of a derivatization step is a significant advantage in terms of time, cost, and potential for error.
-
For laboratories that must strictly adhere to the European Pharmacopoeia, the official GC-FID method is required. While it involves a more complex sample preparation procedure, it is a well-established and validated method for the quantification of Impurity F.
Ultimately, the decision should be based on a thorough evaluation of the available resources, the required level of compliance, and the desired analytical performance. Method validation in accordance with ICH guidelines is essential regardless of the chosen technique to ensure the accuracy, precision, and reliability of the results.
References
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
A Technical Guide to Benchmarking 3-(4-Isopropoxyphenyl)propanoic Acid Against Known Cyclooxygenase Inhibitors
This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of 3-(4-Isopropoxyphenyl)propanoic acid. Given the absence of extensive public data on this specific molecule, we leverage established principles of medicinal chemistry and structural analogy to propose a robust benchmarking strategy. The structural similarity of this compound to the arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests that the cyclooxygenase (COX) enzymes are primary therapeutic targets of interest.[1]
This document outlines the scientific rationale for targeting COX enzymes, the selection of appropriate benchmark inhibitors, detailed experimental protocols for determining inhibitory potency and selectivity, and a framework for data interpretation.
Target Rationale: Why Cyclooxygenase (COX)?
The biological activity of NSAIDs is achieved by suppressing prostaglandin biosynthesis, a process in which the COX enzyme is a key intermediate.[1] The core structure of this compound closely resembles that of well-known NSAIDs like Ibuprofen (2-(4-isobutylphenyl)propanoic acid).[1] This structural parallel makes the COX enzyme family the most logical and highest-priority target for initial investigation.
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for homeostatic functions, such as maintaining the gastric mucosa and supporting renal blood flow and platelet aggregation.[2][3]
-
COX-2: An inducible enzyme that is upregulated in response to inflammatory stimuli.[2][3][4] Inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects of NSAIDs.[2][5][6]
Therefore, a comprehensive benchmark must not only determine if this compound inhibits COX enzymes but also quantify its relative selectivity for COX-2 over COX-1. High selectivity for COX-2 is a desirable trait that can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][4][7]
Selection of Benchmark Inhibitors
To provide meaningful context to the experimental data, this compound must be compared against well-characterized inhibitors. The ideal benchmarks include both a non-selective and a COX-2 selective inhibitor.
-
Ibuprofen (Non-selective Inhibitor): As a fellow arylpropanoic acid derivative, Ibuprofen serves as an excellent structural and functional comparator. It is a widely used NSAID that non-selectively inhibits both COX-1 and COX-2.[5][6][8][9] Its mechanism involves blocking the cyclooxygenase enzymes from converting arachidonic acid into prostaglandin H2 (PGH2), a necessary precursor for various prostaglandins that mediate pain and inflammation.[5][8]
-
Celecoxib (COX-2 Selective Inhibitor): Celecoxib is a selective COX-2 inhibitor, approximately 10-20 times more selective for COX-2 over COX-1.[10] Its chemical structure, which features a polar sulfonamide side chain, allows it to bind to a specific side pocket in the COX-2 active site that is not present in COX-1.[7][10] Benchmarking against Celecoxib is the gold standard for establishing COX-2 selectivity and provides a critical measure of potential therapeutic advantage.[4][11]
Experimental Design & Protocols
The core of the benchmarking process is a robust in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each COX isoform. The IC50 value is a quantitative measure of how much of a substance is needed to inhibit a specific biological process by 50%.[12]
Workflow for Benchmarking Enzyme Inhibitors
The overall process follows a systematic progression from initial setup to final data analysis.
Caption: Experimental workflow for determining inhibitor potency and selectivity.
Protocol 3.1: In Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available screening kits and established methodologies.[13][14] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in proportion to the amount of Prostaglandin G2 produced.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test Compounds: this compound, Ibuprofen, Celecoxib
-
96-well opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Reconstitute enzymes on ice and prepare a stock solution of Arachidonic Acid.[14]
-
Compound Plating: Create serial dilutions of the test compound and benchmark inhibitors in DMSO, followed by a further dilution in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.[15] Add 10 µL of each diluted inhibitor to the appropriate wells of the 96-well plate.
-
Control Wells:
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (with equivalent DMSO concentration) instead of an inhibitor.
-
Inhibitor Control: Add 10 µL of a known inhibitor (e.g., Celecoxib for COX-2 assay) at a concentration expected to give >90% inhibition.
-
Background Control: Use heat-inactivated enzyme to measure background fluorescence.
-
-
Reaction Mix Preparation: Prepare a master reaction mix for each enzyme (COX-1 and COX-2) containing Assay Buffer, COX Probe, and Heme cofactor.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the appropriate diluted COX enzyme (COX-1 or COX-2).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzymes before the substrate is introduced.[13][16]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence kinetically at 25°C or 37°C for 5-10 minutes, taking readings every 30-60 seconds.
Protocol 3.2: IC50 Value Determination
The IC50 is calculated from the dose-response data generated in Protocol 3.1.[17]
-
Calculate Reaction Rate: For each concentration, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (ΔRFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Where Rate_EC is the rate of the enzyme control (100% activity) and Rate_Sample is the rate in the presence of the test inhibitor.
-
Plot Dose-Response Curve: Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL).[17][18] The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[12]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative IC50 Values and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Non-selective Control) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Selective Control) | Experimental Value | Experimental Value | Calculated Value |
Interpretation:
-
Potency: A lower IC50 value indicates higher potency.[17] Compare the COX-2 IC50 of the test compound to Ibuprofen and Celecoxib to gauge its relative potency.
-
Selectivity: The Selectivity Index (SI) is a critical parameter. An SI value > 1 indicates selectivity for COX-2. A significantly higher SI compared to Ibuprofen and approaching that of Celecoxib would suggest a favorable therapeutic profile with potentially fewer gastrointestinal side effects.
The COX-2 Inflammatory Pathway
Understanding where the target enzyme acts is crucial for interpreting the biological significance of inhibition. COX-2 is a key enzyme in the inflammatory cascade, converting arachidonic acid into prostaglandins that drive pain and inflammation.
Caption: The COX-2 signaling pathway and point of inhibition.
Conclusion
While direct experimental data for this compound is not yet widely published, its chemical structure provides a compelling, scientifically-grounded rationale for prioritizing its evaluation as a cyclooxygenase inhibitor. By benchmarking it against the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib using the detailed protocols in this guide, researchers can effectively determine its potency, selectivity, and potential as a novel anti-inflammatory agent. This structured approach ensures that the generated data is robust, interpretable, and directly comparable to established therapeutic agents in the field.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Isopropoxyphenyl)propanoic Acid
As Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 3-(4-Isopropoxyphenyl)propanoic acid. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and established safety standards to foster a culture of proactive safety in your laboratory.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining analogous compounds. Structurally similar chemicals, such as 3-(4-n-Propoxyphenyl)propionic acid and 3-(4-Hydroxyphenyl)propionic acid, are classified as causing skin and eye irritation, with the potential for respiratory irritation upon inhalation of dust.[1][2][3][4] The parent compound, propanoic acid, is a corrosive and flammable liquid.[5][6]
Therefore, it is imperative to handle this compound, a solid organic acid, with the assumption that it is, at a minimum, an irritant to the skin, eyes, and respiratory system. Always consult the specific SDS provided by your chemical supplier before handling.
Key Inferred Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can cause significant irritation or damage if it enters the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][3][4]
-
Incompatibility: As a carboxylic acid, it is incompatible with bases, oxidizing agents, and reducing agents.[6][7] Mixing with bases can cause a vigorous exothermic reaction.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is required when handling this compound, particularly during weighing, transfer, and waste consolidation:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[8]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) suitable for handling acidic solids.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[8]
-
Respiratory Protection: While general handling in a well-ventilated area may not require a respirator, one should be used if dust is generated and cannot be controlled within a chemical fume hood.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[8]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designated Waste Stream: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated waste container.[8]
-
Avoid Commingling: Do not mix this acidic waste with other waste streams, especially bases, solvents, or oxidizers.[9] Mixing incompatible chemicals can lead to dangerous reactions and complicates the final disposal process, significantly increasing costs.
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Container Material: Use a container made of a material compatible with acidic waste, such as high-density polyethylene (HDPE). The original product container is often the best choice.[10][11] Crucially, never use metal containers , as acids can corrode them, leading to leaks.[5][9][10]
-
Container Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[10][12]
-
Headspace: Do not overfill liquid waste containers; leave at least 1-inch of headspace (or fill to no more than 75% capacity) to allow for vapor expansion.[7][10]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Accurate labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[13]
-
Required Information: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state:
Step 4: On-Site Accumulation
Laboratories must store waste in a designated Satellite Accumulation Area (SAA) pending pickup.[10][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]
-
Segregation in SAA: Store the container in secondary containment (e.g., a plastic tub) and segregate it from incompatible materials, particularly bases.[12]
-
Regulatory Limits: Be aware of SAA volume and time limits. Once a container is full, it must be moved from the SAA to a central accumulation area within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10]
Step 5: Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by professionals.
-
Contact Your EHS Office: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8][12] These professionals are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[12]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Control Ignition Sources: If any flammable solvents are present, turn off nearby ignition sources if it is safe to do so.[7]
-
Containment: For small, manageable spills, wear appropriate PPE. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[14]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS office as per institutional policy.
Summary of Regulatory Storage Limits
The allowable on-site storage time for hazardous waste depends on the facility's EPA waste generator status, which is determined by the total volume of hazardous waste generated per month.[13]
| Generator Status | Monthly Generation Rate | On-Site Storage Time Limit (in Central Accumulation Area) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit[13] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days[13] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days[13] |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. download.basf.com [download.basf.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Navigating the Safe Handling of 3-(4-Isopropoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe management of 3-(4-Isopropoxyphenyl)propanoic acid, a compound that, while not extensively characterized for its specific hazards, belongs to a chemical class—carboxylic acids—with well-understood safety considerations. By synthesizing data from structurally similar compounds and established laboratory safety principles, this document serves as a comprehensive resource for minimizing risk and ensuring a secure research environment.
Understanding the Hazard Landscape
-
Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2]
-
Serious Eye Irritation: The eyes are particularly vulnerable, with potential for significant irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[4][2]
Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the essential protective gear for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles, which can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned laboratory coat. | Nitrile gloves offer a robust barrier against skin contact with carboxylic acids.[5] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates is required. | A fume hood provides the primary engineering control to prevent respiratory exposure.[6] In its absence, personal respiratory protection is mandatory. |
Operational Workflow for Safe Handling
Adherence to a structured workflow is fundamental to safe laboratory practice. The following diagram and step-by-step protocol detail the lifecycle of handling this compound in a research setting.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[4]
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment and reagents to minimize movement in and out of the designated handling area.
-
-
Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount inside the fume hood to contain any dust.
-
Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is critical.
-
Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with a suitable solvent.
-
Major Spill: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Disposal Plan
Proper disposal is a crucial final step in the chemical handling lifecycle. All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable materials, such as contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of in accordance with federal, state, and local environmental regulations. This typically involves collection by a licensed chemical waste management company for incineration.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
